Dehydro Nifedipine-13C,d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
271.25 g/mol |
IUPAC-Name |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1+1D3 |
InChI-Schlüssel |
HBOMLICNUCNMMY-KQORAOOSSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dehydro Nifedipine-13C,d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Dehydro Nifedipine-13C,d3. This isotopically labeled compound is a critical internal standard for the quantitative analysis of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine.
Chemical Structure and Properties
This compound is an isotopically labeled version of Dehydro Nifedipine, where one carbon atom is replaced by its heavy isotope, Carbon-13 (¹³C), and three hydrogen atoms are replaced by Deuterium (B1214612) (d3). This labeling provides a distinct mass signature for use in mass spectrometry-based analytical techniques, without significantly altering the chemical and physical properties of the molecule.
Table 1: Chemical and Physical Properties of this compound and Dehydro Nifedipine
| Property | This compound | Dehydro Nifedipine |
| CAS Number | 325484-33-1[1] | 67035-22-7[2][3][4][5] |
| Molecular Formula | C₁₆¹³CH₁₃D₃N₂O₆ | C₁₇H₁₆N₂O₆[2][3][4][5] |
| Molecular Weight | 348.34 g/mol (Calculated) | 344.32 g/mol [2][3][4][5][6][7] |
| Formal Name | 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, dimethyl ester (isotopically labeled) | 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, dimethyl ester[5] |
| Synonyms | Oxidized Nifedipine-13C,d3; BAY-b 4759-13C,d3 | Oxidized Nifedipine; BAY-b 4759[4][5] |
| Appearance | Not specified, likely a solid | Crystalline solid[5] |
| Purity | Typically ≥98% | ≥98%[5] |
Table 2: Solubility of Dehydro Nifedipine
| Solvent | Solubility |
| DMF | 30 mg/mL[5] |
| DMSO | 30 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL[5] |
| Ethanol (B145695) | 3 mg/mL[5] |
Metabolic Pathway
Dehydro Nifedipine is the primary and active metabolite of Nifedipine, a widely prescribed medication for hypertension and angina. The metabolic conversion of Nifedipine to Dehydro Nifedipine is primarily catalyzed by the Cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver. This process involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring.
Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine.
Experimental Protocols
Synthesis of this compound (Proposed)
Proposed Synthetic Workflow:
Caption: A proposed workflow for the synthesis of this compound.
Methodology:
-
Synthesis of Labeled Precursor: The key step is the synthesis of the labeled methyl 3-aminocrotonate. This can be achieved by reacting methyl acetoacetate with ammonia, where the methyl group of the acetoacetate is labeled with deuterium (d3) and a carbon atom in the backbone is labeled with ¹³C.
-
Hantzsch Condensation: The labeled methyl 3-aminocrotonate is then condensed with 2-nitrobenzaldehyde and another equivalent of methyl acetoacetate in a Hantzsch pyridine synthesis. This reaction, typically carried out in a suitable solvent like ethanol and catalyzed by a mild acid, would yield the isotopically labeled Nifedipine-13C,d3.
-
Oxidation: The resulting labeled Nifedipine is then oxidized to this compound. This can be achieved using a suitable oxidizing agent, such as nitric acid or other mild oxidants, which selectively dehydrogenate the dihydropyridine ring to the corresponding pyridine.
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to ensure high purity.
Quantification of Dehydro Nifedipine in Biological Matrices
This compound is primarily used as an internal standard for the accurate quantification of Dehydro Nifedipine in biological samples like plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Sample Analysis:
Caption: General workflow for the analysis of Dehydro Nifedipine.
Detailed Methodologies:
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: A C18 SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: The plasma sample (e.g., 1 mL), spiked with a known concentration of this compound, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: The analyte and internal standard are eluted with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase for HPLC analysis.
B. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dehydro Nifedipine and this compound to ensure selectivity and accurate quantification.
Table 3: Example HPLC-MS/MS Parameters
| Parameter | Typical Value |
| Column | C18 (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Dehydro Nifedipine) | To be determined empirically |
| MRM Transition (this compound) | To be determined empirically (precursor ion m/z will be higher by 4) |
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Nifedipine. Its use as an internal standard allows for the development of robust and accurate bioanalytical methods, which are crucial for pharmacokinetic and metabolic studies. This guide provides a foundational understanding of its chemical properties and the experimental protocols for its application, facilitating further research and development in this area.
References
Synthesis and Isotopic Purity of Dehydro Nifedipine-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Dehydro Nifedipine-13C,d3. This isotopically labeled internal standard is crucial for quantitative bioanalytical studies of nifedipine (B1678770), a widely used calcium channel blocker, and its primary metabolite, dehydro nifedipine. The inclusion of both Carbon-13 and deuterium (B1214612) labels provides a significant mass shift, ensuring clear differentiation from the unlabeled analyte and enhancing the accuracy of pharmacokinetic and metabolic studies.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the construction of the dihydropyridine (B1217469) ring of the labeled nifedipine precursor via a Hantzsch synthesis. The second step is the subsequent oxidation of the dihydropyridine ring to the pyridine (B92270) ring of dehydro nifedipine.
Step 1: Synthesis of Nifedipine-13C,d3 Precursor via Hantzsch Reaction
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the isotopic labels, appropriately labeled starting materials are utilized. In this proposed synthesis, the labels are incorporated through the use of methyl acetoacetate-¹³C and methyl-d3-amine (B1598088).
Reaction Scheme:
Caption: Hantzsch synthesis of the Nifedipine-¹³C,d3 precursor.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as isopropanol (B130326), add methyl acetoacetate-¹³C (2.2 eq).
-
Addition of Labeled Amine: Slowly add a solution of methyl-d3-amine (1.1 eq) in isopropanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure Nifedipine-¹³C,d3 precursor.
Step 2: Oxidation to this compound
The synthesized labeled nifedipine precursor is then oxidized to form this compound. Several methods can be employed for this aromatization step, including photochemical oxidation or chemical oxidation. Chemical oxidation using a mild oxidizing agent is often preferred for its control and scalability.
Reaction Scheme:
Caption: Oxidation of Nifedipine-¹³C,d3 to Dehydro Nifedipine-¹³C,d3.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified Nifedipine-¹³C,d3 (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile (B52724).
-
Addition of Oxidizing Agent: Slowly add a solution of a suitable oxidizing agent, such as ceric ammonium nitrate (B79036) (CAN) or sodium nitrite (B80452) in acetic acid, to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Dehydro Nifedipine-¹³C,d3.
Isotopic Purity Assessment
The isotopic purity of the final product is a critical parameter and is determined using high-resolution mass spectrometry (HRMS). This technique allows for the precise mass determination and the quantification of the different isotopologues present in the sample.
Experimental Workflow for Isotopic Purity Analysis
Caption: Workflow for isotopic purity determination of Dehydro Nifedipine-¹³C,d3.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the synthesized Dehydro Nifedipine-¹³C,d3 and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Mass Spectrometry: Infuse the sample solution directly into a high-resolution mass spectrometer or inject it into an LC-HRMS system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster of Dehydro Nifedipine-¹³C,d3.
-
Data Analysis: Determine the relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1, M+2, etc.), and the desired multiply labeled (M+4 for ¹³C,d3) species.
-
Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the desired labeled isotopologue relative to the sum of all isotopologues.
Isotopic Purity (%) = [Intensity(M+4) / Σ(Intensities of all isotopologues)] x 100
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. These values are representative and may vary based on specific experimental conditions.
Table 1: Synthesis Yields
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| 1 | Nifedipine-¹³C,d3 | 150 | 115 | 76.7 |
| 2 | Dehydro Nifedipine-¹³C,d3 | 110 | 85 | 77.3 |
Table 2: Isotopic Purity Analysis by HRMS
| Isotopologue | Relative Abundance (%) |
| M (Unlabeled) | < 0.1 |
| M+1 | 0.2 |
| M+2 | 0.5 |
| M+3 | 2.1 |
| M+4 (¹³C,d3) | 97.1 |
Table 3: Chemical Purity Analysis by HPLC
| Compound | Retention Time (min) | Purity (%) |
| Dehydro Nifedipine-¹³C,d3 | 5.8 | > 99.0 |
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and isotopic purity determination of this compound. The described procedures, based on the well-established Hantzsch synthesis and subsequent oxidation, provide a clear pathway for obtaining this critical internal standard for bioanalytical applications. The detailed protocols for synthesis and purity analysis will aid researchers in the accurate quantification of nifedipine and its metabolite, contributing to a better understanding of its pharmacology and clinical use.
Decoding the Certificate of Analysis: A Technical Guide to Dehydro Nifedipine-13C,d3
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides an in-depth explanation of a typical CoA for Dehydro Nifedipine-13C,d3, a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies of Nifedipine (B1678770). Understanding the data and methodologies presented in the CoA is paramount for ensuring the accuracy and reliability of experimental results.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides crucial data on its chemical identity, purity (both chemical and isotopic), and the analytical methods used for its characterization.
Key Sections of a Typical CoA:
-
Product Information: Includes the product name, catalog number, batch/lot number, and CAS number.
-
Physical Properties: Details appearance, molecular formula, and molecular weight.
-
Analytical Data: Presents the results of various analytical tests, including purity, isotopic enrichment, and identity confirmation.
-
Storage and Handling: Provides recommendations for long-term storage to maintain product integrity.
Quantitative Data Summary
The following tables summarize the typical quantitative data you would find on a CoA for this compound.
Table 1: Product Identification and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 325484-33-1[1] |
| Molecular Formula | C₁₆¹³CH₁₃D₃N₂O₆ |
| Molecular Weight | 348.34 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMF and DMSO |
Table 2: Analytical Specifications
| Test | Method | Specification | Typical Result |
| Chemical Purity | HPLC | ≥98%[2] | 99.5% |
| Isotopic Enrichment (¹³C) | MS | ≥99 atom % ¹³C | 99.2 atom % |
| Isotopic Enrichment (D) | MS | ≥98 atom % D | 98.5 atom % |
| Identity Confirmation | ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |
| Residual Solvents | GC-MS | As per USP <467> | Complies |
Experimental Protocols
The analytical methods cited in the CoA are fundamental to verifying the quality of this compound. Below are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating components in a mixture.[3]
-
Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, causing them to elute at different times (retention times). A detector measures the amount of each component as it elutes.
-
Instrumentation: A standard HPLC system consists of a solvent delivery system (pump), an injector, a column (e.g., C18 reverse-phase), a detector (e.g., UV-Vis), and a data acquisition system.
-
Methodology:
-
Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a specific wavelength (e.g., 235 nm).
-
-
Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity as a percentage.
-
Mass Spectrometry (MS) for Isotopic Enrichment and Identity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and isotopic composition of a compound.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. A detector then measures the abundance of each ion. For stable isotope-labeled compounds, MS can distinguish between the labeled and unlabeled forms.
-
Instrumentation: An MS system includes an ion source (e.g., Electrospray Ionization - ESI), a mass analyzer (e.g., Quadrupole or Time-of-Flight), and a detector.
-
Methodology:
-
Sample Introduction: The sample is typically introduced via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).
-
Ionization: ESI is a soft ionization technique that is well-suited for polar molecules like this compound, minimizing fragmentation.
-
Mass Analysis: The mass analyzer separates the ions. The instrument is calibrated to accurately measure the masses.
-
Data Analysis:
-
Identity Confirmation: The observed molecular ion peak ([M+H]⁺) is compared to the calculated theoretical mass of this compound.
-
Isotopic Enrichment: The relative intensities of the mass peaks corresponding to the labeled compound and any residual unlabeled compound are used to calculate the isotopic purity and enrichment.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of hydrogen nuclei.
-
Principle: When placed in a strong magnetic field, atomic nuclei with a non-zero spin (like ¹H) absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is influenced by the local chemical environment of the nucleus, allowing for the determination of the molecular structure.
-
Instrumentation: An NMR spectrometer consists of a powerful superconducting magnet, a probe for sample insertion, a radiofrequency transmitter and receiver, and a computer for data processing.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to avoid interference from solvent protons.
-
Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting signal (Free Induction Decay - FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform.
-
Spectral Analysis: The chemical shifts, integration (peak areas), and coupling patterns of the peaks in the ¹H NMR spectrum are analyzed to confirm that the structure is consistent with that of Dehydro Nifedipine. The absence of signals corresponding to the deuterated positions further confirms the labeling.
-
Visualizing the Workflow and Chemical Structures
Diagrams can provide a clear and concise overview of complex processes and structures. The following diagrams are rendered using the DOT language.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Chemical structures of Dehydro Nifedipine and its labeled variant.
By thoroughly understanding the components of a Certificate of Analysis and the analytical techniques used to generate the data, researchers can confidently use this compound as an internal standard, leading to more robust and reliable results in their studies.
References
Dehydro Nifedipine-13C,d3 in the Landscape of Nifedipine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic fate of nifedipine (B1678770), a widely prescribed dihydropyridine (B1217469) calcium channel blocker. The primary focus is a comparative analysis of its major metabolites, with a special emphasis on the role and characteristics of the isotopically labeled analog, Dehydro Nifedipine-13C,d3. This document delves into the core aspects of nifedipine's metabolic pathways, the physicochemical and pharmacokinetic properties of its key metabolites, and the analytical methodologies employed for their quantification. Detailed experimental protocols and visual representations of metabolic and experimental workflows are provided to support researchers in the field of drug metabolism and pharmacokinetics.
Introduction
Nifedipine is a cornerstone in the management of hypertension and angina pectoris.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism.[2] The primary enzyme responsible for nifedipine's biotransformation is Cytochrome P450 3A4 (CYP3A4), located predominantly in the liver and small intestine.[3][4] This metabolic process yields several metabolites, the most significant of which are largely inactive and water-soluble, facilitating their excretion.[3] Understanding the formation, characteristics, and quantification of these metabolites is crucial for a comprehensive assessment of nifedipine's disposition in the body.
This guide will focus on the three principal metabolites of nifedipine:
-
Dehydronifedipine (M-0): The primary pyridine (B92270) metabolite.[5]
-
2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M-I): A major carboxylic acid derivative.[6][7]
-
2-hydroxymethyl-pyridinecarboxylic acid (M-II): A further oxidized metabolite.[6][7]
Furthermore, this guide will elucidate the role of This compound , an isotopically labeled analog of dehydronifedipine. While not a natural metabolite, its application is critical in the precise and accurate quantification of nifedipine and its metabolites in biological matrices.
Nifedipine Metabolic Pathway
The metabolism of nifedipine is a multi-step process primarily initiated by the oxidation of the dihydropyridine ring to a pyridine ring, a reaction catalyzed by CYP3A4.[4][8] This initial oxidation leads to the formation of dehydronifedipine (M-0). Subsequently, one of the methyl ester groups of dehydronifedipine is hydrolyzed to a carboxylic acid, forming the M-I metabolite. Further oxidation of the methyl group at the 2-position of the pyridine ring results in the formation of the hydroxymethyl derivative, M-II.[6][7] These polar metabolites are then readily excreted in the urine and feces.[4]
Figure 1: Nifedipine Metabolic Pathway
Physicochemical and Pharmacokinetic Properties of Nifedipine and its Metabolites
A comparative summary of the available physicochemical and pharmacokinetic parameters for nifedipine and its major metabolites is presented in the tables below. It is important to note that while extensive data is available for the parent drug, nifedipine, detailed pharmacokinetic parameters for the individual metabolites, particularly M-I and M-II, are less commonly reported in the literature.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa |
| Nifedipine | C₁₇H₁₈N₂O₆ | 346.33 | 2.2 | Weak acid (pKa = 3.93) |
| Dehydronifedipine (M-0) | C₁₇H₁₆N₂O₆ | 344.32 | 2.72 | 3.67 (Strongest Basic) |
| Metabolite M-I | C₁₆H₁₄N₂O₆ | 330.29 | 2.12 | 3.51 (Strongest Acidic) |
| Metabolite M-II | C₁₅H₁₂N₂O₅ | 300.27 | - | - |
Note: LogP and pKa values are predicted for the metabolites.[9][10]
Table 2: Pharmacokinetic Parameters of Nifedipine
| Parameter | Value | Reference |
| Tmax (oral) | 30-60 minutes | [6] |
| Cmax (10 mg oral dose) | 160 ± 49 µg/L | [6] |
| AUC (10 mg oral dose) | 154 ng·h/mL | [11] |
| Half-life (oral) | 2-5 hours | [4] |
| Bioavailability | 45-68% | [4] |
| Protein Binding | 92-98% | [4] |
Table 3: Available Pharmacokinetic Information for Nifedipine Metabolites
| Metabolite | Available Information | Reference |
| Dehydronifedipine (M-0) | The ratio of the AUC of nifedipine to its nitropyridine metabolite (dehydronifedipine) has been used to assess first-pass metabolism. | [11][12] |
| Metabolite M-I | Detected in plasma and is a major metabolite found in urine.[13] Limited specific pharmacokinetic data (Cmax, Tmax, AUC, half-life) is available in the literature. | [13] |
| Metabolite M-II | A major urinary metabolite.[6] Specific pharmacokinetic data in plasma is not readily available. | [6] |
The Role of this compound
This compound is a stable isotope-labeled internal standard (SIL-IS) used in the quantitative bioanalysis of nifedipine and its metabolites.[14][15][16] In analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to samples at a known concentration.
The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since the SIL-IS co-elutes with the analyte and has a very similar chemical structure, it experiences the same matrix effects. The ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification.[16]
-
Correction for Sample Preparation Variability: Losses during sample extraction and preparation steps can affect the final concentration of the analyte. The SIL-IS is added at the beginning of the process and experiences the same losses, thus correcting for this variability.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of the analytical method.
This compound, with its carbon-13 and deuterium (B1214612) labels, has a distinct mass-to-charge ratio (m/z) from the unlabeled dehydronifedipine, allowing the mass spectrometer to differentiate between the two while they behave almost identically during chromatography and ionization.
Experimental Protocols
In Vitro Metabolism of Nifedipine using Human Liver Microsomes
This protocol is adapted from methodologies described for studying CYP3A4 activity.[7]
Objective: To determine the formation of dehydronifedipine from nifedipine in the presence of human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Nifedipine
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
This compound (as internal standard)
Procedure:
-
Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Nifedipine (from stock solution, final concentration in the low micromolar range)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Figure 2: In Vitro Metabolism Experimental Workflow
Quantification of Nifedipine and Dehydronifedipine in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[17][18][19]
Objective: To quantify the concentrations of nifedipine and dehydronifedipine in human plasma samples.
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of human plasma, add the internal standard solution (this compound in methanol).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative Example):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of methanol and water with a small amount of formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for nifedipine, dehydronifedipine, and this compound would be optimized on the specific instrument used.
-
Figure 3: LC-MS/MS Analysis Workflow
Conclusion
The metabolism of nifedipine is a well-characterized process dominated by the activity of CYP3A4, leading to the formation of several inactive, excretable metabolites. The primary metabolites include dehydronifedipine (M-0), a carboxylic acid derivative (M-I), and a hydroxymethyl derivative (M-II). While the pharmacokinetic profile of nifedipine is well-documented, detailed data for its individual metabolites remain relatively scarce in the public domain.
For the accurate and precise quantification of nifedipine and its metabolites in complex biological matrices, the use of a stable isotope-labeled internal standard is indispensable. This compound serves this critical role, enabling researchers to overcome the challenges of matrix effects and sample preparation variability inherent in bioanalytical methods like LC-MS/MS.
This technical guide provides a foundational understanding of nifedipine metabolism and the analytical strategies employed in its study. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers and drug development professionals engaged in the pharmacokinetic and metabolic evaluation of nifedipine and related compounds. Further research to fully characterize the pharmacokinetic profiles of the M-I and M-II metabolites would provide a more complete picture of nifedipine's disposition in humans.
References
- 1. Comparative pharmacokinetics of different oral nifedipine preparations in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chembk.com [chembk.com]
- 6. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. The pharmacokinetics of oral nifedipine--a population study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethnic differences in the pharmacokinetics of oral nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and metabolism of nifedipine. | Semantic Scholar [semanticscholar.org]
- 14. CN111253304A - Preparation method of nifedipine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Dehydro Nifedipine-¹³C,d₃ in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical applications of Dehydro Nifedipine-¹³C,d₃ for research purposes. This isotopically labeled internal standard is crucial for the accurate quantification of Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker, Nifedipine, in various biological matrices. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, drug metabolism, and bioanalytical studies.
Commercial Availability
A critical aspect of planning research involving Dehydro Nifedipine-¹³C,d₃ is identifying reliable commercial suppliers. The following table summarizes the currently available information on suppliers of this stable isotope-labeled compound. Researchers are advised to visit the suppliers' websites for the most up-to-date product specifications, availability, and pricing.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Additional Information |
| MedChemExpress | Dehydro Nifedipine-13C,d3 | HY-W019726S1 | 325484-33-1 | >98% | Provided as a deuterated and ¹³C labeled Dehydro Nifedipine. |
| Toronto Research Chemicals (TRC) | Dehydro Nifedipine-¹³C,d₃ | Not explicitly found | - | - | TRC offers a wide range of isotopically labeled compounds, including other labeled versions of Nifedipine and its metabolites. Direct inquiry is recommended. |
| LGC Standards | Dehydro Nifedipine-¹³C,d₃ | Not explicitly found | - | - | As a distributor for TRC, LGC Standards may be able to source this compound. Direct inquiry is recommended. |
Note: While Toronto Research Chemicals (TRC) and LGC Standards are prominent suppliers of isotopically labeled compounds, a direct product page for Dehydro Nifedipine-¹³C,d₃ was not identified during the search. It is highly recommended to contact these suppliers directly to inquire about its availability.
Physicochemical Properties of Dehydro Nifedipine
| Property | Value |
| Chemical Formula | C₁₆¹³CH₁₃D₃N₂O₆ |
| Monoisotopic Mass | 348.12 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in ethanol, DMF, or DMSO. Poor water solubility.[1] |
Experimental Protocols
The primary application of Dehydro Nifedipine-¹³C,d₃ is as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for the analysis of Dehydro Nifedipine in human plasma, synthesized from published research.[2][3][4][5]
Sample Preparation: Liquid-Liquid Extraction (LLE)[3][4]
This protocol is adapted from a method for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[3]
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Dehydro Nifedipine-¹³C,d₃ internal standard (IS) working solution
-
Ether-n-hexane (3:1, v/v)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the Dehydro Nifedipine-¹³C,d₃ internal standard working solution.
-
Add 1 mL of ether-n-hexane (3:1, v/v) to the plasma sample.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and inject a 10 µL aliquot into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)[2]
This protocol is based on a method for the determination of nifedipine in human plasma and can be adapted for Dehydro Nifedipine.[6]
Materials:
-
Human plasma
-
Dehydro Nifedipine-¹³C,d₃ internal standard (IS) working solution
-
C18 SPE cartridges
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of human plasma, add 50 µL of the Dehydro Nifedipine-¹³C,d₃ internal standard working solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis[3][4][5]
The following are typical LC-MS/MS parameters for the analysis of Dehydro Nifedipine.
Liquid Chromatography (LC) Conditions:
-
Column: Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm) or equivalent[3]
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water (gradient or isocratic elution may be used)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transitions:
-
Dehydro Nifedipine: m/z 345.1 → m/z 313.1 (example, requires optimization)
-
Dehydro Nifedipine-¹³C,d₃ (IS): m/z 349.1 → m/z 317.1 (example, requires optimization)
-
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Nifedipine to Dehydro Nifedipine
Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its main metabolite, Dehydro Nifedipine.[1][3] This metabolic conversion is a key determinant of Nifedipine's pharmacokinetic profile.
Caption: Metabolic conversion of Nifedipine to Dehydro Nifedipine by CYP3A4.
Typical Experimental Workflow for a Pharmacokinetic Study
The use of Dehydro Nifedipine-¹³C,d₃ as an internal standard is integral to pharmacokinetic studies. The following diagram illustrates a typical workflow.
Caption: A typical workflow for a pharmacokinetic study using a labeled internal standard.
References
- 1. usbio.net [usbio.net]
- 2. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Dehydro Nifedipine-13C,d3 in CYP3A4 Activity Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, Dehydro Nifedipine-13C,d3, in the assessment of Cytochrome P450 3A4 (CYP3A4) enzyme activity. Nifedipine (B1678770), a calcium channel blocker, is a well-established probe substrate for CYP3A4, as its metabolism to Dehydro Nifedipine is primarily catalyzed by this enzyme. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the metabolite in complex biological matrices, mitigating variability in sample preparation and analysis.
The Role of Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] SIL standards, such as this compound, have nearly identical physicochemical properties to the analyte of interest (Dehydro Nifedipine).[1] This ensures that the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, leading to more accurate and precise quantification.[1] Carbon-13 (¹³C) and deuterium (B1214612) (d) labeling are commonly employed, with ¹³C-labeled standards often considered superior as they are less likely to exhibit chromatographic separation from the unlabeled analyte (isotopic effect) and are not susceptible to back-exchange of the label.[2]
Nifedipine Metabolism and CYP3A4
Nifedipine is extensively metabolized in the liver and small intestine, primarily by CYP3A4, to its pyridine (B92270) analog, Dehydro Nifedipine.[3][4] This metabolic pathway is a key determinant of nifedipine's oral bioavailability and is a common site for drug-drug interactions.[4] Consequently, the rate of Dehydro Nifedipine formation is a reliable measure of CYP3A4 activity.
Quantitative Data for CYP3A4-Mediated Nifedipine Oxidation
The following tables summarize key quantitative parameters related to the use of nifedipine as a CYP3A4 probe substrate.
Table 1: Michaelis-Menten Kinetic Parameters for Nifedipine Oxidation by CYP3A4
| Enzyme Source | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Recombinant human CYP3A4.1 | Nifedipine | Value not explicitly stated | Value not explicitly stated | [2] |
| Human Liver Microsomes | Nifedipine | 0.13 - 0.99 | 3.3 ± 0.5 | [5] |
Note: While the study by Sai et al. (2003) investigated the kinetics of nifedipine oxidation by wild-type and variant CYP3A4, specific Vmax and Km values for the wild-type were not provided in the abstract. The study by Silvestri et al. (1992) provides a range of Vmax values from 16 individual liver specimens.
Table 2: IC50 Values of Various Inhibitors on CYP3A4-Mediated Nifedipine Oxidation
| Inhibitor | IC50 (µM) | Enzyme Source | Reference |
| Atorvastatin | 47.0 | Rat Liver Microsomes | [1] |
| Fluvastatin | 5.2 | Rat Liver Microsomes | [1] |
| Pravastatin | 15.0 | Rat Liver Microsomes | [1] |
| Simvastatin | 3.3 | Rat Liver Microsomes | [1] |
| Ketoconazole | Potent inhibitor | Human Liver Microsomes & Recombinant CYP3A4 | [6] |
Note: The study by Choi et al. (2015) used rat liver microsomes. Ketoconazole is a well-known potent inhibitor of CYP3A4, though a specific IC50 value was not provided in the abstract of the cited study.
Experimental Protocols
Representative Protocol for a CYP3A4 Activity Assay Using Nifedipine and this compound
This protocol is a representative methodology synthesized from established procedures for in vitro CYP3A4 activity assays.[4][7][8] It is important to note that the use of this compound as an internal standard and its specific concentration and MRM transitions are based on established principles of bioanalysis and may require empirical optimization.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Nifedipine
-
This compound (Internal Standard - IS)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ultrapure Water
2. Incubation:
-
Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes in a microcentrifuge tube.
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
Add nifedipine (from a stock solution in a suitable organic solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed master mix to initiate the enzymatic reaction. The final concentration of nifedipine should be around its Km value to ensure the reaction velocity is sensitive to changes in enzyme activity.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard, this compound. A typical concentration for the internal standard would be in the range of 10-100 ng/mL, depending on the expected concentration of the analyte.
3. Sample Preparation:
-
Vortex the terminated reaction mixture to precipitate proteins.
-
Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Gradient: A gradient elution program should be developed to achieve good separation of nifedipine, dehydro nifedipine, and the internal standard.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nifedipine: The precursor ion ([M+H]+) is m/z 347.2. A common product ion is m/z 315.1.[9]
-
Dehydro Nifedipine: The precursor ion ([M+H]+) is m/z 345.1. A common product ion is m/z 254.1.
-
This compound (Predicted): The precursor ion ([M+H]+) would be m/z 349.1 (assuming one ¹³C and three deuterium atoms). The product ion would likely be m/z 258.1, corresponding to the same fragmentation pattern as the unlabeled dehydro nifedipine. These transitions must be confirmed and optimized empirically.
-
-
5. Data Analysis:
-
Integrate the peak areas of the MRM transitions for Dehydro Nifedipine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of Dehydro Nifedipine formed using a calibration curve prepared with known concentrations of Dehydro Nifedipine and a constant concentration of the internal standard.
-
Express the CYP3A4 activity as the rate of Dehydro Nifedipine formation (e.g., pmol/min/mg of microsomal protein).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Metabolic activation of Nifedipine to Dehydro Nifedipine by CYP3A4.
Caption: Experimental workflow for determining CYP3A4 activity.
References
- 1. Effects of HMG-CoA reductase inhibitors on the pharmacokinetics of nifedipine in rats: Possible role of P-gp and CYP3A4 inhibition by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defective activity of recombinant cytochromes P450 3A4.2 and 3A4.16 in oxidation of midazolam, nifedipine, and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Cytochrome P-450 3A4 (nifedipine oxidase) is responsible for the C-oxidative metabolism of 1-nitropyrene in human liver microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic assays of drug oxidation by human cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of Dehydro Nifedipine-13C,d3: A Technical Guide to Solubility and Stability in Organic Solvents
Disclaimer: This technical guide addresses the solubility and stability of Dehydro Nifedipine-13C,d3 in organic solvents. Due to the limited availability of public data for this specific isotopically labeled compound, this document leverages data for the unlabeled parent compound, Nifedipine, and its primary degradation product, Dehydro Nifedipine, as a proxy. The isotopic labeling with Carbon-13 and Deuterium is generally considered to have a negligible effect on the physicochemical properties such as solubility and stability. All data presented for Nifedipine and Dehydro Nifedipine should be considered as a close approximation for this compound.
Introduction
Dehydro Nifedipine, a primary metabolite and photodegradation product of the widely used calcium channel blocker Nifedipine, is crucial in the study of drug metabolism and impurity profiling. The isotopically labeled this compound serves as an internal standard in quantitative bioanalytical assays. A thorough understanding of its solubility and stability in various organic solvents is paramount for accurate sample preparation, storage, and analysis in research, development, and quality control settings. This guide provides a comprehensive overview of the available solubility data, stability profiles, and detailed experimental protocols for the assessment of this compound.
Data Presentation
Solubility Profile
The solubility of a compound is a critical parameter that dictates the choice of solvent for various analytical and formulation procedures. The following tables summarize the available solubility data for Nifedipine and Dehydro Nifedipine in a range of common organic solvents.
Table 1: Quantitative Solubility of Nifedipine in Organic Solvents
| Solvent | Solubility (g/L) at 20°C | Solubility (mg/mL) |
| Acetone | 250[1] | 250 |
| Methylene Chloride | 160[1] | 160 |
| Chloroform | 140[1] | 140 |
| Ethyl Acetate | 50[1] | 50 |
| Methanol | 26[1] | 26 |
| Ethanol | 17[1] | 17 |
| Dimethyl Sulfoxide (DMSO) | - | 50[1] |
| Dimethylformamide (DMF) | - | ~30[2] |
Table 2: Solubility of Dehydro Nifedipine in Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble (125 mg/mL with ultrasonic assistance)[3] |
| Ethanol | Soluble[4] |
| Dimethylformamide (DMF) | Soluble[4] |
Note: Quantitative solubility data for Dehydro Nifedipine is scarce. The provided DMSO solubility is for the unlabeled compound and may require heat or sonication to achieve.
Stability Profile
The stability of this compound in solution is critical for maintaining the integrity of analytical standards and samples. Nifedipine is notoriously unstable under light, leading to the formation of Dehydro Nifedipine. Understanding the stability of both the parent drug and its degradation product is therefore essential.
Table 3: Stability of Nifedipine and Dehydro Nifedipine in Organic Solvents
| Compound | Condition | Solvent(s) | Observations |
| Nifedipine | Daylight/UV light | Various organic solvents | Rapidly converts to a nitrosophenylpyridine derivative (Dehydro Nifedipine).[1] |
| Nifedipine | Room Temperature (in dark) | DMSO, DMF, Ethanol | Stock solutions are generally stable for short periods. Purging with an inert gas is recommended.[2] |
| Nifedipine | Acidic (pH 1.4) and Alkaline (pH 12.3) Conditions | Aqueous/Organic Mixtures | Significant degradation observed at both low and high pH when heated.[5] |
| Nifedipine | Thermal Stress (76°C) | Aqueous/Organic Mixtures | Shows considerable degradation at elevated temperatures.[5] |
| Dehydro Nifedipine | -80°C | DMSO | Stock solutions are stable for up to 6 months when protected from light.[3] |
| Dehydro Nifedipine | -20°C | DMSO | Stock solutions are stable for up to 1 month when protected from light.[3] |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound in organic solvents. These protocols are based on standard pharmaceutical industry practices.
Protocol 1: Determination of Solubility via the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a single organic solvent. The solid should be in excess to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker in a temperature-controlled environment (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or HPLC-MS method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or g/L based on the determined concentration and the dilution factor.
Protocol 2: Assessment of Stability via Forced Degradation Studies
Objective: To evaluate the stability of this compound in an organic solvent under various stress conditions.
Materials:
-
Stock solution of this compound in the chosen organic solvent (e.g., Acetonitrile)
-
Forced degradation equipment: Photostability chamber, oven, water bath
-
pH meter
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
Stability-indicating HPLC method (a method that can separate the intact drug from its degradation products)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions: Prepare multiple aliquots of a known concentration of this compound in the chosen organic solvent.
-
Photostability: Expose one set of solutions to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Stability (Dry Heat): Place another set of solutions in an oven at an elevated temperature (e.g., 60°C).
-
Hydrolytic Stability (Acidic, Basic, and Neutral):
-
To separate sets of solutions, add an equal volume of 0.1 N HCl, 0.1 N NaOH, and purified water, respectively.
-
Heat these solutions in a water bath (e.g., 60°C) for a defined period.
-
Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Stability: To another set of solutions, add a small volume of 3% H₂O₂ and keep at room temperature.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Analyze the samples using the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any major degradation products.
-
Determine the degradation rate under each stress condition.
-
Mandatory Visualization
The following diagram illustrates a comprehensive workflow for the solubility and stability assessment of a pharmaceutical compound like this compound.
Caption: A logical workflow for determining the solubility and stability of a pharmaceutical compound.
References
Methodological & Application
Application Note: Quantification of Nifedipine in Human Plasma using Dehydro Nifedipine-¹³C,d₃ as an Internal Standard by LC-MS/MS
Introduction
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Accurate and reliable quantification of nifedipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[4][5][6] This application note describes a detailed protocol for the determination of nifedipine in human plasma using a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][7][8] The method employs Dehydro Nifedipine-¹³C,d₃, a stable isotope-labeled version of its primary metabolite, as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[9][10]
The use of a stable isotope-labeled internal standard that is a metabolite of the analyte is a sophisticated approach. Dehydro nifedipine is the principal metabolite of nifedipine, formed by the action of cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.[11][12] While the use of a stable isotope-labeled version of the analyte itself (e.g., Nifedipine-d₆) is more common[13], employing a labeled metabolite can be advantageous in certain experimental contexts, such as simultaneous quantification of the parent drug and its metabolite. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust bioanalytical method for nifedipine quantification.
Experimental Protocols
1. Materials and Reagents
-
Nifedipine reference standard (≥98% purity)
-
Dehydro Nifedipine-¹³C,d₃ (Internal Standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant), screened for interferences
-
Drug-free human plasma for calibration standards and quality control samples
2. Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
3. Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nifedipine and Dehydro Nifedipine-¹³C,d₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the nifedipine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Dehydro Nifedipine-¹³C,d₃ stock solution with the same diluent.
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. Typical concentration ranges for nifedipine in plasma are from 0.1 to 100 ng/mL.[4][7][14]
4. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting nifedipine from plasma.[15]
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Dehydro Nifedipine-¹³C,d₃ internal standard working solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[15]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Analysis
The following are representative LC-MS/MS conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 90 | 10 |
| 5.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Nifedipine | 347.1 | 254.1 | 150 | 25 |
| Dehydro Nifedipine-¹³C,d₃ | 348.1 | 240.1 | 150 | 28 |
Note: The precursor and product ions for Dehydro Nifedipine-¹³C,d₃ are hypothetical and should be determined experimentally by infusing a standard solution into the mass spectrometer.
Data Presentation and Method Validation
The method should be validated according to the FDA or other relevant regulatory guidelines.[9][16][17] Key validation parameters are summarized in Table 5.
Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components.[16] | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | The relationship between instrument response and known concentrations of the analyte.[16] | A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99. |
| Accuracy and Precision | The closeness of determined values to the nominal concentration and the degree of scatter.[18] | Intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be reliably quantified.[16] | Analyte response should be at least five times the blank response. Accuracy and precision should be within 20%. |
| Recovery | The efficiency of the extraction procedure.[18] | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different conditions.[18] | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability should be evaluated. Analyte concentration should be within ±15% of the nominal concentration. |
Diagrams
Caption: Experimental workflow for the quantification of nifedipine in plasma.
Caption: Principle of internal standard use in quantitative analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of nifedipine in human plasma and its use in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ovid.com [ovid.com]
- 11. caymanchem.com [caymanchem.com]
- 12. usbio.net [usbio.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. hhs.gov [hhs.gov]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for Dehydro Nifedipine-13C,d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Dehydro Nifedipine (B1678770) for analysis, with a specific focus on the use of its stable isotope-labeled internal standard, Dehydro Nifedipine-13C,d3. The following methods are based on established techniques for the extraction of Nifedipine and its metabolites from biological matrices.
Introduction
Dehydro Nifedipine is the primary and pharmacologically inactive metabolite of Nifedipine, a widely used calcium channel blocker. Accurate quantification of Dehydro Nifedipine in biological samples is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the assay.
This guide outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Dehydro Nifedipine using methods analogous to those described in this document. Please note that specific results may vary depending on the laboratory, instrumentation, and matrix.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | > 90% | 70-95%[1][2] | > 90% |
| Linearity (ng/mL) | 0.5 - 100[2] | 0.5 - 100[1] | 1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[2] | 0.5[1] | 1 |
| Intra-day Precision (%RSD) | < 5%[2] | < 15%[1] | < 10% |
| Inter-day Precision (%RSD) | < 5%[2] | < 15%[1] | < 10% |
Experimental Protocols
General Considerations
-
Internal Standard: A working solution of this compound should be prepared in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that yields a robust signal in the LC-MS/MS system. This solution is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.
-
Sample Handling: Human plasma or serum are the typical matrices. Samples should be stored frozen (e.g., at -20°C or -80°C) and thawed on ice before processing.
-
Light Sensitivity: Nifedipine and its metabolites are sensitive to light. All sample preparation steps should be performed under amber or low-light conditions to prevent photodegradation.
Protocol 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up complex biological samples, resulting in a cleaner extract and reduced matrix effects.
Materials:
-
SPE cartridges (e.g., C18 or Phenyl-modified silica)[2]
-
SPE vacuum manifold
-
Biological samples (plasma, serum)
-
This compound internal standard working solution
-
Methanol (conditioning and elution solvent)
-
Water (conditioning and wash solvent)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase or a mixture of methanol/water)
Method:
-
Sample Pre-treatment:
-
Thaw biological samples on ice.
-
To 500 µL of sample, add an appropriate volume of the this compound internal standard working solution.
-
Vortex mix for 10-15 seconds.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent bed.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the reconstitution solution.
-
Vortex mix to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique that partitions analytes based on their solubility in two immiscible liquid phases.
Materials:
-
Glass centrifuge tubes
-
Biological samples (plasma, serum)
-
This compound internal standard working solution
-
Extraction solvent (e.g., a mixture of ether and n-hexane (3:1, v/v) or ethyl acetate)[1]
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Method:
-
Sample Pre-treatment:
-
Thaw biological samples on ice.
-
To 500 µL of sample in a glass centrifuge tube, add an appropriate volume of the this compound internal standard working solution.
-
Vortex mix for 10-15 seconds.
-
-
Extraction:
-
Add 2 mL of the extraction solvent to the sample.
-
Vortex mix vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at approximately 3000 x g for 5-10 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the reconstitution solution.
-
Vortex mix to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT)
Protein precipitation is the simplest and fastest sample preparation technique, suitable for high-throughput analysis. However, it may result in a less clean extract compared to SPE or LLE.
Materials:
-
Microcentrifuge tubes
-
Biological samples (plasma, serum)
-
This compound internal standard working solution
-
Precipitating solvent (e.g., acetonitrile (B52724) or methanol)
-
Vortex mixer
-
Centrifuge
Method:
-
Sample Pre-treatment:
-
Thaw biological samples on ice.
-
To 100 µL of sample in a microcentrifuge tube, add an appropriate volume of the this compound internal standard working solution.
-
Vortex mix for 10-15 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of cold precipitating solvent (e.g., acetonitrile) to the sample.
-
Vortex mix vigorously for 30-60 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to an autosampler vial for direct injection or for further evaporation and reconstitution if concentration is needed.
-
Visualizations
Caption: General workflow for sample preparation of Dehydro Nifedipine.
Caption: Role of a stable isotope-labeled internal standard (SIL-IS).
Caption: Nifedipine is metabolized to Dehydro Nifedipine by CYP3A4.
References
- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Study of Nifedipine using Dehydro Nifedipine-13C,d3
Introduction
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina pectoris.[1] Following administration, nifedipine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to its main and inactive metabolite, dehydro nifedipine.[2][3] The pharmacokinetic profiling of both nifedipine and dehydro nifedipine is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as for assessing potential drug-drug interactions.[3]
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry. Dehydro Nifedipine-13C,d3 serves as an ideal internal standard for the quantification of dehydro nifedipine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior in the mass spectrometer allow for highly accurate and precise quantification by correcting for variations in sample recovery and matrix effects. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of nifedipine.
Application Notes
Analyte and Internal Standard
-
Analyte: Dehydro Nifedipine
-
Internal Standard (IS): this compound
-
Rationale for IS Selection: As a stable isotope-labeled analog of the analyte, this compound is the ideal internal standard. It shares the same retention time and ionization characteristics as dehydro nifedipine, which allows for the most accurate correction of any analyte loss during sample processing and analysis, as well as compensation for matrix-induced ionization suppression or enhancement.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is required for this analysis. The mass spectrometer should be equipped with an electrospray ionization (ESI) source.
Methodology Overview
The protocol outlined below describes a liquid-liquid extraction (LLE) method for the isolation of dehydro nifedipine and the internal standard from a biological matrix (e.g., human plasma), followed by analysis using LC-MS/MS. This method is designed to be sensitive, specific, and robust for the quantification of dehydro nifedipine in pharmacokinetic studies.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of dehydro nifedipine and this compound reference standards.
-
Dissolve each standard in 10 mL of methanol (B129727) to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C in amber vials to protect from light.
-
-
Working Solutions:
-
Prepare a series of working standard solutions of dehydro nifedipine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to prepare calibration standards.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same diluent. This will be the internal standard spiking solution.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike blank biological matrix (e.g., human plasma) with the appropriate dehydro nifedipine working solutions to create a calibration curve with a minimum of six non-zero concentration levels. A typical concentration range could be 0.5 to 100 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards. These QC samples should be prepared from a separate stock solution of dehydro nifedipine than that used for the calibration standards.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of n-hexane and diethyl ether, 1:3 v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 25% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 25% B and re-equilibrate for 1 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | Dehydro Nifedipine: To be optimized (e.g., m/z 345.1 → 313.1) |
| This compound: To be optimized (e.g., m/z 349.1 → 317.1) | |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Note: The specific MRM transitions and collision energies for dehydro nifedipine and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate; B: Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive |
| LLOQ | 0.5 ng/mL[3] |
| Linearity Range | 0.5 - 100 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Representative Method Validation Data
| Parameter | Acceptance Criteria | Typical Performance |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Bias) | ± 15% | -5% to +7% |
| Recovery | Consistent and reproducible | 70-90%[3] |
| Matrix Effect | CV < 15% | Within acceptable limits |
Visualizations
Caption: Metabolic pathway of nifedipine to dehydro nifedipine.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nifedipine Metabolism in Cell-Based Assays Using Dehydro Nifedipine-13C,d3
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to its inactive metabolite, dehydro nifedipine. Studying this metabolic pathway in vitro using cell-based assays is crucial for drug-drug interaction studies and understanding drug metabolism. Dehydro Nifedipine-13C,d3 is a stable isotope-labeled internal standard used for the accurate quantification of dehydro nifedipine formation in biological matrices. This document provides a detailed protocol for utilizing this compound in a cell-based assay to monitor nifedipine metabolism, typically in hepatocytes or CYP3A4-expressing cell lines.
Principle
This protocol describes a method to measure the metabolic conversion of nifedipine to dehydro nifedipine in a cell culture system. The parent drug, nifedipine, is incubated with the cells. Following incubation, the reaction is stopped, and the cell lysate or supernatant is collected. A known concentration of the stable isotope-labeled internal standard, this compound, is added to the samples. This internal standard mimics the chemical behavior of the analyte (dehydro nifedipine) during sample extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variability and matrix effects. The ratio of the analyte signal to the internal standard signal allows for precise and accurate quantification.
Experimental Protocol
1. Materials and Reagents
-
Cells: Human hepatocytes or a recombinant cell line expressing CYP3A4 (e.g., HepG2-CYP3A4).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum).
-
Nifedipine: Parent drug.
-
This compound: Internal Standard (IS).
-
Dehydro Nifedipine: Analytical standard for calibration curve.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.
-
Reagents: Phosphate Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment: Cell culture plates (e.g., 24-well or 96-well), incubator (37°C, 5% CO2), centrifuge, LC-MS/MS system.
2. Cell Seeding and Culture
-
Culture the selected cell line according to standard protocols.
-
Seed the cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
3. Nifedipine Metabolism Assay
-
Prepare a stock solution of nifedipine in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Aspirate the old medium from the cell culture plates and wash the cells once with warm PBS.
-
Add 500 µL of the medium containing the different concentrations of nifedipine to the respective wells. Include a vehicle control (medium with the same percentage of solvent but no nifedipine).
-
Incubate the plates at 37°C with 5% CO2 for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). The incubation time will depend on the metabolic activity of the cells.
4. Sample Preparation for LC-MS/MS Analysis
-
Reaction Quenching: To stop the metabolic reaction, add an equal volume (500 µL) of ice-cold acetonitrile to each well.
-
Internal Standard Spiking: Add a fixed concentration of this compound (e.g., 100 nM) to all samples, including the calibration standards and quality controls.
-
Protein Precipitation: Scrape the cells from the bottom of the wells and transfer the entire mixture (cell lysate and medium) to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic Separation: Perform chromatographic separation on a C18 column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Analyze the samples using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions will need to be optimized for the instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dehydro Nifedipine | 345.1 | 314.1 |
| This compound (IS) | 349.1 | 317.1 |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the dehydro nifedipine standard to the internal standard against the known concentrations of the dehydro nifedipine standard.
-
Determine the concentration of dehydro nifedipine formed in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the rate of metabolism (e.g., in pmol/min/mg protein) for each nifedipine concentration.
Diagrams
Caption: Experimental workflow for the cell-based nifedipine metabolism assay.
Caption: Logical relationship of compounds in the nifedipine metabolism assay.
Data Presentation
The results of this assay can be summarized in the following table, which illustrates the formation of dehydro nifedipine over time at a given nifedipine concentration.
Table 1: Formation of Dehydro Nifedipine over Time
| Incubation Time (minutes) | Nifedipine Concentration (µM) | Dehydro Nifedipine Formed (pmol/mg protein) |
| 0 | 10 | 0.0 |
| 15 | 10 | 15.2 ± 1.8 |
| 30 | 10 | 32.5 ± 3.1 |
| 60 | 10 | 68.9 ± 5.7 |
| 120 | 10 | 135.4 ± 11.2 |
| Data are representative and should be generated from at least three independent experiments. |
Table 2: Michaelis-Menten Kinetics of Nifedipine Metabolism
By varying the concentration of nifedipine and measuring the initial rate of dehydro nifedipine formation, Michaelis-Menten kinetics can be determined.
| Nifedipine Concentration (µM) | Rate of Dehydro Nifedipine Formation (pmol/min/mg protein) |
| 0.1 | 1.2 ± 0.2 |
| 1 | 9.8 ± 1.1 |
| 10 | 55.3 ± 4.9 |
| 50 | 110.7 ± 9.8 |
| 100 | 125.1 ± 10.5 |
| Data are representative and used to calculate Vmax and Km. |
Conclusion
This protocol provides a robust framework for investigating the metabolism of nifedipine in a cell-based system. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving accurate and precise quantification of the dehydro nifedipine metabolite by LC-MS/MS. This assay can be adapted for screening potential inhibitors of CYP3A4 or for characterizing the metabolic profile of nifedipine in various cell types.
Application Notes and Protocols for MRM Transitions of Dehydro Nifedipine-13C,d3 and Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of nifedipine (B1678770) and its primary metabolite, dehydro nifedipine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol includes the use of a stable isotope-labeled internal standard, Dehydro Nifedipine-13C,d3, for accurate and precise quantification in complex biological matrices.
Introduction
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. Its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of dehydro nifedipine.[1] Monitoring the levels of both nifedipine and dehydro nifedipine is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method employing Multiple Reaction Monitoring (MRM) for the simultaneous quantification of these compounds.
MRM Transitions
The selection of specific and sensitive MRM transitions is fundamental for accurate quantification in complex matrices. The following table summarizes the optimized MRM transitions for nifedipine, dehydro nifedipine, and the internal standard this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Details |
| Nifedipine | 347.2 | 315.1 | [M+H]⁺ |
| Dehydro Nifedipine | 345.3 | 313.1 | [M+H]⁺ |
| This compound | 349.3 | 317.1 | [M+H]⁺, Stable Isotope Labeled Internal Standard |
Note: The molecular weight of dehydro nifedipine is 344.32 g/mol . The precursor ion for this compound is calculated based on the addition of one 13C atom and three deuterium (B1214612) atoms, resulting in a mass shift of +4 Da compared to the unlabeled analogue.
Experimental Protocol
This protocol outlines the sample preparation, LC-MS/MS conditions, and data analysis for the quantification of nifedipine and dehydro nifedipine in human plasma.
Materials and Reagents
-
Nifedipine analytical standard
-
Dehydro Nifedipine analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of nifedipine and dehydro nifedipine stock solutions into blank human plasma.
-
Internal Standard Addition: Add a fixed amount of this compound working solution to all samples, calibrators, and QCs.
-
Protein Precipitation: Precipitate plasma proteins by adding three volumes of cold acetonitrile.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As listed in the table above.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentrations of the unknown samples are then determined from this calibration curve.
Signaling Pathway and Experimental Workflow
Nifedipine Metabolism Pathway
The following diagram illustrates the metabolic conversion of nifedipine to its primary metabolite, dehydro nifedipine, which is catalyzed by the CYP3A4 enzyme.
References
Application Notes and Protocols for Bioequivalence Studies of Nifedipine Formulations using Dehydro Nifedipine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of nifedipine (B1678770) formulations. Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina pectoris. Ensuring the bioequivalence of generic nifedipine formulations is crucial for therapeutic interchangeability. This document emphasizes the use of a stable isotope-labeled internal standard, Dehydro Nifedipine-13C,d3, for accurate and robust quantification of nifedipine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis.[1] It offers significant advantages over using structurally similar but non-isotopically labeled internal standards. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This effectively compensates for variations in sample preparation and instrument response, leading to improved precision and accuracy in the quantification of nifedipine.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for nifedipine formulations is designed as a randomized, single-dose, two-period, two-sequence, crossover study in healthy human volunteers under fasting conditions.[2][3] A washout period of at least seven days is maintained between the two periods.[3]
Study Population: Healthy adult male and non-pregnant female volunteers are enrolled after obtaining informed consent.
Procedure:
-
Volunteers are administered a single oral dose of the test or reference nifedipine formulation.
-
Blood samples are collected in heparinized tubes at predefined time points, typically before dosing (0 hr) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[4]
-
Plasma is separated by centrifugation and stored frozen at -70°C until analysis.
Analytical Methodology: LC-MS/MS
The quantification of nifedipine in plasma samples is performed using a validated LC-MS/MS method.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw the plasma samples at room temperature.
-
To 500 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 3 mL of an extraction solvent (e.g., a mixture of n-hexane and diethyl ether, 1:3 v/v).[5]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) solution (pH 6.6) (60:40, v/v)[7] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[5]
| Parameter | Nifedipine | This compound (IS) |
| Parent Ion (m/z) | 347.1 | 349.1 |
| Product Ion (m/z) | 315.1 | 317.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Ion Source | ESI Positive | ESI Positive |
Note: The exact m/z values for this compound should be confirmed based on the certificate of analysis. The values provided are predicted based on the structure and common fragmentation patterns.
Data Presentation
The pharmacokinetic parameters are calculated from the plasma concentration-time profiles of nifedipine for both the test and reference formulations. The key parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).[2]
Table 1: Pharmacokinetic Parameters of Test and Reference Nifedipine Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 76.69 ± 19.51[7] | 78.92 ± 21.34 |
| AUC0-t (ng·h/mL) | 546.49 ± 162.28[7] | 558.31 ± 170.15 |
| AUC0-∞ (ng·h/mL) | 564.05 ± 176.74[7] | 575.19 ± 182.43 |
| Tmax (h) | 2.80 ± 0.50[7] | 2.95 ± 0.62 |
| t1/2 (h) | 6.69 ± 2.22[7] | 6.85 ± 2.31 |
Data presented are hypothetical and for illustrative purposes, based on values reported in the literature.[7]
Table 2: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval |
| Cmax | 97.2% | 89.1% - 105.8% |
| AUC0-t | 98.0% | 91.5% - 104.9% |
| AUC0-∞ | 98.1% | 91.8% - 104.8% |
For a determination of bioequivalence, the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference products must fall within the range of 80.00% to 125.00%.[3][4]
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for a nifedipine bioequivalence study, from volunteer recruitment to final statistical analysis.
Caption: Workflow of a Nifedipine Bioequivalence Study.
Signaling Pathway (N/A for this topic)
A signaling pathway diagram is not applicable to the topic of bioequivalence studies. The focus is on the pharmacokinetic comparison of drug formulations rather than their mechanism of action at a molecular level.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Relative bioavailability study of two nifedipine tablet formulations in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijtinnovation.com [ijtinnovation.com]
- 5. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nifedipine in Human Plasma using Dehydro Nifedipine-¹³C,d₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1] Accurate quantification of nifedipine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive method for the determination of nifedipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dehydro Nifedipine-¹³C,d₃, to ensure high accuracy and precision. Dehydronifedipine is the primary metabolite of nifedipine, and using its isotopically labeled analog as an internal standard helps to minimize variations due to sample preparation and matrix effects.[2][3][4]
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify nifedipine. Plasma samples are first deproteinized to remove interfering macromolecules. Following centrifugation, the supernatant containing nifedipine and the internal standard (Dehydro Nifedipine-¹³C,d₃) is injected into an LC-MS/MS system. The compounds are separated chromatographically and then detected by multiple reaction monitoring (MRM). The concentration of nifedipine is determined by comparing the peak area ratio of the analyte to the internal standard with a standard curve.
Materials and Reagents
-
Nifedipine analytical standard
-
Dehydro Nifedipine-¹³C,d₃ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K₂EDTA)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of nifedipine and Dehydro Nifedipine-¹³C,d₃ in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the nifedipine primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Dehydro Nifedipine-¹³C,d₃ primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate nifedipine working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 100 ng/mL. Prepare quality control samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Dehydro Nifedipine-¹³C,d₃).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for individual instruments.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 90% B over 2.5 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 1.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nifedipine: 347.1 > 315.1Dehydro Nifedipine-¹³C,d₃: 348.1 > 288.1 (Proposed) |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
Data Analysis and Calculation
The concentration of nifedipine in the plasma samples is calculated using the following steps:
-
Generate a calibration curve by plotting the peak area ratio of nifedipine to the internal standard (Dehydro Nifedipine-¹³C,d₃) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor on the calibration curve data.
-
Determine the concentration of nifedipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method based on typical validation results for similar assays.[2][4][5]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Nifedipine | 0.5 - 100 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.5 | < 20 | < 20 | ± 20 |
| Low | 1.5 | < 15 | < 15 | ± 15 |
| Medium | 25 | < 15 | < 15 | ± 15 |
| High | 75 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Nifedipine | Low | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
| High | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
Visualizations
Caption: Experimental workflow for nifedipine quantification.
Caption: Mechanism of action of nifedipine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of nifedipine in human plasma. The use of the stable isotope-labeled internal standard, Dehydro Nifedipine-¹³C,d₃, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical research applications. The simple protein precipitation sample preparation procedure allows for high-throughput analysis.
References
- 1. Nifedipine - Wikipedia [en.wikipedia.org]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Dehydro Nifedipine-13C,d3 in Bioanalysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of nifedipine (B1678770) using Dehydro Nifedipine-13C,d3 as an internal standard.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing actionable steps to diagnose and resolve them.
Issue 1: Significant Ion Suppression or Enhancement Despite Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
Question: I am observing significant ion suppression/enhancement for my analyte, nifedipine, even though I am using this compound as my internal standard. Why is this happening and what can I do?
Answer: While a SIL-IS is the gold standard for compensating for matrix effects, several factors can still lead to inaccurate results.[1] The underlying assumption is that the analyte and the SIL-IS behave identically during sample preparation and ionization.[2][3] When this assumption is violated, you may encounter issues.
Troubleshooting Steps:
-
Verify Co-elution: The most critical factor for effective compensation is the precise co-elution of the analyte and the internal standard.[4] Even slight chromatographic shifts between nifedipine and this compound can expose them to different matrix components, leading to differential ion suppression or enhancement.[2][4]
-
Action: Overlay the chromatograms of nifedipine and this compound. The peak apexes should be as close as possible. If a shift is observed, chromatographic conditions may need to be re-optimized.
-
-
Assess for Differential Matrix Effects: The composition of the matrix can vary significantly between different sources or lots of biological samples.[5] This can lead to variable matrix effects that may not be fully compensated for by the SIL-IS.
-
Evaluate for High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression, which may not be mirrored by the constant concentration of the internal standard.
-
Action: If you are analyzing samples with expected high concentrations, consider a dilution integrity experiment to ensure that the analyte response remains linear and that the internal standard can still provide adequate compensation.
-
-
Check for Contamination of the SIL-IS: Ensure the purity of your this compound internal standard. Contamination with unlabeled dehydronifedipine or other interfering substances can lead to inaccurate quantification.
-
Action: Analyze a solution of the internal standard alone to check for the presence of the unlabeled analyte or other impurities at the monitored mass transitions.
-
Issue 2: High Variability in the Internal Standard Response
Question: The peak area of my this compound is highly variable across my sample batch. What could be the cause?
Answer: High variability in the internal standard response is a red flag that indicates inconsistent sample processing or significant and variable matrix effects. While the ratio-based quantification should correct for this, extreme variability can compromise the reliability of the assay.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Inconsistent extraction recovery is a common source of variability.
-
Action: Ensure that all sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are performed consistently and with high precision. Evaluate the recovery of both the analyte and the internal standard.
-
-
Investigate Inter-Lot Matrix Variability: As mentioned previously, different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression that affects the internal standard.[5]
-
Action: Analyze the internal standard response in post-extraction spiked samples from multiple matrix lots. If significant differences are observed, a more robust sample cleanup method may be necessary to remove the interfering components.
-
-
Optimize Chromatography: Poor chromatography can lead to co-elution with highly suppressive matrix components in some samples but not others.
-
Action: Improve chromatographic resolution to separate this compound from the regions of significant ion suppression identified through post-column infusion or analysis of extracted blank matrix.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using a stable isotope-labeled internal standard like this compound?
A1: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte or a closely related molecule where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[8] this compound is an ideal SIL-IS for nifedipine analysis when nifedipine is the analyte and its primary metabolite, dehydronifedipine, is used as the internal standard. The key principle is that the SIL-IS has nearly identical chemical and physical properties to its unlabeled counterpart.[8] This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2][3] Any sample-to-sample variations, such as loss during extraction or ion suppression/enhancement (matrix effects), will affect both the analyte and the SIL-IS to the same degree. By using the ratio of the analyte's response to the SIL-IS's response for quantification, these variations are normalized, leading to improved accuracy and precision.[8]
Q2: How do I quantitatively assess matrix effects in my assay?
A2: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition experiment.[9][10][11] This involves comparing the response of an analyte in the presence of the extracted matrix to its response in a neat solution. The Matrix Factor (MF) is calculated to quantify the extent of ion suppression or enhancement.
Q3: What are the regulatory expectations for matrix effect evaluation?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation, which include a thorough evaluation of matrix effects.[6][7] The matrix effect should be assessed using at least six different lots of the biological matrix.[6][7] For each lot, the accuracy of quality control (QC) samples at low and high concentrations should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[6][7]
Q4: What should I do if my method fails the matrix effect validation criteria?
A4: If your method fails to meet the acceptance criteria for matrix effects, further method optimization is required. The focus should be on two main areas:
-
Enhanced Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components such as phospholipids (B1166683) and salts.
-
Chromatographic Optimization: Modify your LC method to improve the separation of nifedipine and this compound from co-eluting matrix components.[5] This can involve trying different column chemistries, adjusting the mobile phase composition, or using a shallower gradient.
Q5: Can the position of the stable isotope labels on this compound affect its performance?
A5: Yes, the position and type of stable isotopes can be important. For deuterium (B1214612) (²H or d) labels, there is a possibility of a "deuterium isotope effect," which can cause a slight shift in retention time compared to the unlabeled compound.[2] This can lead to incomplete co-elution and differential matrix effects. ¹³C and ¹⁵N labels are generally preferred as they are less likely to cause a chromatographic shift.[8] It is also crucial to ensure that the labels are in a stable position on the molecule and are not susceptible to back-exchange.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes the post-extraction addition method to determine the matrix factor (MF).
Objective: To quantify the degree of ion suppression or enhancement for nifedipine and this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike nifedipine and this compound into a neat solution (e.g., mobile phase or reconstitution solvent) at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike nifedipine and this compound into the extracted matrix at the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike nifedipine and this compound into the blank biological matrix before the extraction process at the same low and high QC concentrations.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The %CV of the MF across the different lots should be ≤ 15%.
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The %CV of the IS-Normalized MF should be ≤ 15%.
-
-
Data Presentation
Table 1: Acceptance Criteria for Matrix Effect Evaluation (Based on FDA Guidance)
| Parameter | Acceptance Criteria |
| Number of Matrix Lots | Minimum of 6 different lots |
| QC Levels | Low and High Concentrations |
| Accuracy per Lot | Within ±15% of nominal concentration |
| Precision (%CV) per Lot | ≤ 15% |
| IS-Normalized Matrix Factor (%CV) | ≤ 15% |
Table 2: Example Data for Matrix Factor Assessment
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 0.82 | 0.85 | 0.96 |
| 3 | 90,000 | 185,000 | 0.90 | 0.93 | 0.97 |
| 4 | 88,000 | 180,000 | 0.88 | 0.90 | 0.98 |
| 5 | 83,000 | 172,000 | 0.83 | 0.86 | 0.97 |
| 6 | 86,000 | 178,000 | 0.86 | 0.89 | 0.97 |
| Mean | 0.86 | 0.89 | 0.97 | ||
| %CV | 3.5% | 3.4% | 0.7% | ||
| Note: This table assumes a mean peak area of 100,000 for the analyte and 200,000 for the IS in the neat solution (Set A). |
Visualizations
Caption: Workflow for assessing and addressing matrix effects.
Caption: Mechanism of SIL-IS correction for matrix effects.
Caption: Troubleshooting decision tree for poor accuracy and precision.
References
- 1. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel vesicular transdermal delivery of nifedipine - preparation, characterization and in vitro/in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]
- 6. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. [Determination of nifedipine and its metabolites in plasma using gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the physical stability of amorphous felodipine and nifedipine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting isotopic interference for Dehydro Nifedipine-13C,d3 in mass spec
Welcome to the technical support center for the mass spectrometric analysis of Dehydro Nifedipine-13C,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to isotopic interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the isotopic profile of the unlabeled Dehydro Nifedipine (B1678770) (analyte) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), this compound.[1][2] This can lead to inaccuracies in quantification, as the signal from the SIL-IS may be artificially inflated by contributions from the naturally occurring heavy isotopes of the analyte.[1]
Q2: What are the primary sources of isotopic interference for this compound?
A2: The primary sources of interference are:
-
Natural Isotopic Abundance of the Analyte: The unlabeled Dehydro Nifedipine has naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that contribute to M+1, M+2, and subsequent isotopic peaks.[3][4] The M+4 peak of the analyte can potentially interfere with the monoisotopic peak of the this compound internal standard.
-
Isotopic Purity of the SIL-IS: The this compound standard may contain a small percentage of unlabeled analyte or incompletely labeled species.[5][6] This can contribute to the analyte signal and cause a biased standard curve.
-
In-source Fragmentation: Fragmentation of either the analyte or the SIL-IS within the mass spectrometer's ion source can potentially generate ions that interfere with the precursor ions of interest.[7]
Q3: How can I determine if I have an isotopic interference problem?
A3: Several indicators may suggest an isotopic interference issue:
-
Non-zero intercept in the calibration curve: A significant positive intercept in a calibration curve that is not forced through the origin can indicate that the blank samples (containing only the SIL-IS) have a detectable signal at the analyte's transition.
-
Inaccurate quality control (QC) sample results: Consistently high bias in low-concentration QC samples is a common sign of interference.
-
Variable internal standard response: While not a direct indicator of isotopic interference on the analyte signal, significant variability in the IS response across a run could point to broader analytical issues that might exacerbate interference effects.[8]
-
Analysis of a zero sample: A "zero sample" (blank matrix spiked only with the SIL-IS) showing a peak at the analyte's retention time in the analyte's MRM transition is a direct confirmation of interference.
Troubleshooting Guides
Problem: High background signal observed for the analyte in blank samples.
This is a common indication of isotopic crosstalk from the stable isotope-labeled internal standard to the analyte channel.
Troubleshooting Steps:
-
Assess the Purity of the SIL-IS:
-
Protocol: Prepare a high-concentration solution of the this compound internal standard in a clean solvent. Acquire data using only the MRM transition for the unlabeled analyte.
-
Expected Outcome: Ideally, no significant peak should be detected. The presence of a peak indicates the contribution of unlabeled analyte in your SIL-IS.
-
Solution: If the contribution is significant (e.g., >0.1% of the SIL-IS response), contact the supplier for a new, higher purity batch of the internal standard. Regulatory guidelines often suggest the contribution of the unlabeled analyte in the SIL-IS should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[8]
-
-
Evaluate Contribution from Natural Isotope Abundance:
-
Protocol: Analyze a high-concentration sample of the unlabeled analyte. Monitor both the analyte and the SIL-IS MRM transitions.
-
Expected Outcome: A small signal may be observed in the SIL-IS channel due to the natural isotopic distribution of the analyte.
-
Solution: If this contribution is significant, consider the following:
-
Increase Mass Resolution: If using a high-resolution mass spectrometer, increasing the resolution may allow for the separation of the analyte's isotopic peak from the SIL-IS peak.[9][10][11]
-
Select a Different Precursor/Product Ion Pair: If possible, choose MRM transitions for the analyte and SIL-IS that are less prone to overlap. A sufficient mass difference (generally three or more mass units for small molecules) between the SIL-IS and the analyte is recommended to minimize spectral overlap.[8]
-
-
Problem: Calibration curve is non-linear at the low end.
This can be caused by isotopic interference inflating the measured response of the low concentration standards.
Troubleshooting Steps:
-
Confirm Interference with a Zero Sample:
-
Protocol: Prepare a set of "zero samples" by spiking blank matrix with the internal standard at the concentration used in your assay. Analyze these samples and measure the response in the analyte channel.
-
Data Analysis: Calculate the percentage contribution of the interference to the LLOQ response.
-
% Contribution = (Mean Analyte Response in Zero Samples / Mean Analyte Response at LLOQ) * 100
-
-
-
Mitigation Strategies:
-
Mathematical Correction: If the interference is consistent and predictable, it can be corrected for mathematically.[1][2] This involves subtracting the average interference signal (from zero samples) from all other samples. However, this approach should be used with caution and properly validated.
-
Optimize Chromatography: Ensure that the chromatographic separation is robust and that no co-eluting matrix components are contributing to the interference. While not a direct fix for isotopic interference, poor chromatography can worsen matrix effects which may confound the issue.
-
Re-evaluate the SIL-IS: If the interference is primarily from impurities in the SIL-IS, obtaining a higher purity standard is the most robust solution.[5]
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the concepts discussed.
Table 1: Mass Information for Dehydro Nifedipine and its SIL-IS
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |
| Dehydro Nifedipine | C₁₇H₁₆N₂O₆ | 344.1008 | 345.1081 |
| This compound | C₁₆¹³CH₁₃D₃N₂O₆ | 348.1245 | 349.1318 |
Table 2: Example of Isotopic Interference Assessment
| Sample | Analyte Conc. (ng/mL) | Mean Analyte Response | Mean IS Response | Analyte/IS Ratio |
| Zero Sample (n=3) | 0 | 5,210 | 1,850,400 | 0.0028 |
| LLOQ (n=3) | 1.0 | 55,800 | 1,845,200 | 0.0302 |
| QCL (n=3) | 3.0 | 162,500 | 1,860,100 | 0.0874 |
In this example, the interference from the zero sample is (5,210 / 55,800) * 100 = 9.3% of the LLOQ response, which is significant and requires action.
Experimental Protocols
Protocol 1: Sample Preparation for Plasma Analysis
This protocol is a general example based on published methods for Nifedipine and its metabolites.[12][13][14]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to all samples except for double blanks.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex mix the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
These are starting parameters that should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A fast gradient from low to high organic content.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Dehydro Nifedipine: 345.1 -> 313.1
-
This compound: 349.1 -> 317.1
-
-
Collision Energy and other MS parameters: Optimize by infusing individual standard solutions.
Visualizations
Caption: Isotopic overlap from the analyte to the SIL-IS.
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for Dehydro Nifedipine-13C,d3
Welcome to the technical support center for the LC-MS/MS analysis of Dehydro Nifedipine-13C,d3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for this compound?
A1: For initial method development, we recommend starting with parameters based on established methods for nifedipine (B1678770) and its metabolites. Due to its structural similarity, this compound is expected to have comparable chromatographic and mass spectrometric behavior.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate (B1210297) |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% formic acid |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase. A typical gradient might be 10-90% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Starting Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H] | Calculated m/z 348.1 (based on C₁₇H₁₃¹³C₃D₃N₂O₆) |
| Product Ions | Start by monitoring fragments corresponding to the loss of the nitrobenzene (B124822) group and subsequent fragmentations. See the MS/MS Optimization section for details. |
| Collision Energy (CE) | Start with a range of 15-35 eV. |
| Declustering Potential (DP) | Start with a range of 50-100 V. |
Q2: How do I determine the precursor and product ions for this compound?
A2: The precursor ion will be the protonated molecule, [M+H]⁺. The molecular formula for Dehydro Nifedipine is C₁₇H₁₆N₂O₆, with a monoisotopic mass of approximately 344.1 g/mol .[1][2][3] For the -13C,d3 labeled version, we assume the addition of one ¹³C atom and three deuterium (B1214612) atoms, resulting in a theoretical monoisotopic mass of approximately 348.1 g/mol .
To determine the product ions, you will need to perform a product ion scan (or fragmentation scan) on the precursor ion (m/z 348.1). The fragmentation of dihydropyridine (B1217469) compounds typically involves the neutral loss of the substituent at the C4 position. For Dehydro Nifedipine, this would be the 2-nitrophenyl group.
Q3: I am not seeing a good signal for my this compound standard. What should I check?
A3: Several factors could contribute to a poor signal. Follow this troubleshooting workflow:
-
Verify Standard Integrity: Ensure your this compound standard is not degraded. These compounds can be light-sensitive.
-
Check Instrument Suitability: Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Optimize Source Conditions:
-
Ionization Source: Ensure the ESI probe is correctly positioned and the spray is stable.
-
Gas Flows: Optimize nebulizer and heater gas flows.
-
Temperatures: Adjust the source and desolvation temperatures.
-
-
Review LC Conditions:
-
Mobile Phase: Ensure the mobile phase composition and pH are appropriate for eluting and ionizing the analyte. The use of additives like formic acid or ammonium acetate is crucial for good ionization.
-
Column: Check for column degradation or blockage.
-
-
Confirm MS/MS Parameters:
-
Precursor Ion: Double-check that you have the correct m/z for the [M+H]⁺ ion of this compound.
-
Product Ions: Ensure you are monitoring the most abundant and stable product ions. If you haven't optimized these, perform a product ion scan.
-
Collision Energy and Declustering Potential: These parameters are critical and must be optimized for your specific instrument.
-
Q4: My analyte and internal standard peaks are not co-eluting perfectly. Is this a problem?
A4: A slight chromatographic shift between the analyte (Dehydro Nifedipine) and the stable isotope-labeled internal standard (this compound) can sometimes occur, especially with deuterium labeling. While minor shifts are often acceptable, significant separation can compromise the accuracy of quantification as the two molecules may experience different matrix effects.
Troubleshooting Chromatographic Shifts:
-
Optimize Chromatography: Adjust the gradient slope or mobile phase composition to minimize the separation.
-
Check for Isotopic Effects: Deuterium labeling can sometimes lead to slightly earlier elution. Using a ¹³C-labeled standard often minimizes this effect.
-
Ensure Peak Integration is Correct: If a small shift is unavoidable, ensure that the peak integration windows for both the analyte and the internal standard are set correctly and consistently.
Troubleshooting Guides
Issue 1: High Background Noise or Interferences
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. Filter all mobile phases before use. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's protocol. |
| Matrix Effects | Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample if sensitivity allows. |
| Carryover | Implement a robust needle and injection port washing procedure between samples. Inject blank samples to confirm the absence of carryover. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For ESI+, a slightly acidic pH is generally preferred. |
| Column Degradation | Flush the column or replace it if it has reached the end of its lifetime. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., a small amount of a competing base) or switch to a different column chemistry. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections and minimize the length and diameter of tubing where possible. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Unstable Ionization | Check the stability of the ESI spray. Clean the ion source and optimize source parameters. |
| Fluctuations in LC System | Ensure the pumps are delivering a stable and accurate flow rate. Check for leaks in the LC system. |
| Sample Degradation | Protect samples from light and heat. Prepare fresh samples and standards regularly. |
| Inconsistent Sample Preparation | Ensure the sample preparation procedure is well-controlled and reproducible. Use an automated system if available. |
| Isotopic Exchange of Labeled Standard | Ensure the deuterium labels are on stable positions of the molecule. Storing or analyzing in highly acidic or basic solutions can sometimes catalyze back-exchange.[4] |
Experimental Protocols
Protocol 1: Determining Optimal MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Tune on the Precursor Ion: In positive ion mode, tune the instrument to optimize the signal for the [M+H]⁺ ion (calculated m/z 348.1). Adjust source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity.
-
Perform a Product Ion Scan: While infusing the standard, perform a product ion scan on the precursor ion (m/z 348.1). This will show the fragmentation pattern.
-
Select Product Ions: Choose the two or three most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
Optimize Collision Energy (CE): For each selected product ion, perform a CE ramp experiment. Infuse the standard and acquire data while varying the CE (e.g., from 5 to 50 eV in 2 eV steps). Plot the intensity of each product ion against the CE to determine the optimal value that gives the highest intensity.
-
Optimize Declustering Potential (DP): Perform a similar optimization for the DP, varying the voltage (e.g., from 20 to 150 V in 5 V steps) to find the value that maximizes the precursor ion signal without causing fragmentation in the source.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of Dehydro Nifedipine.
Caption: Troubleshooting workflow for poor or no signal.
References
dealing with poor peak shape for Dehydro Nifedipine-13C,d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Dehydro Nifedipine-13C,d3. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise resolution and lead to inaccurate integration.[1][2][3][4]
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Dehydro Nifedipine (B1678770) contains basic nitrogen groups that can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, a primary cause of peak tailing.[5][6][7]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.[4][6]
-
Solution 2: Use of an End-Capped Column: Employ a modern, high-purity, end-capped column where the residual silanol groups are chemically bonded to reduce their activity.[5][8]
-
Solution 3: Buffer Concentration: Ensure adequate buffer concentration (typically 10-50 mM) to maintain a consistent pH across the column and at the point of injection.[2][4]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[4][7]
-
Column Degradation: Over time, columns can lose efficiency due to contamination or bed deformation.[4][7]
-
Solution 1: Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants.[9]
-
Solution 2: Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[4] A change in peak shape is often one of the first indicators of column failure.[2][10]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[4][5]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Q2: I am observing peak fronting for this compound. What could be the cause and how do I fix it?
Peak fronting, where the first half of the peak is broader than the latter half, is also a sign of chromatographic problems.[1][12]
Potential Causes & Solutions:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[1][13][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted peak.[7][12][13]
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics and peak fronting.
-
Solution: Increase the column temperature. A thermostatted column oven is recommended for consistent results.[9]
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can cause peak fronting.[12][16] This can be due to operating at an inappropriate pH or temperature.[12]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Data Presentation: Summary of Key Chromatographic Parameters
The following table summarizes typical starting parameters for the analysis of Dehydro Nifedipine and related compounds, which can be adapted for this compound.
| Parameter | Recommended Starting Conditions | Rationale for Good Peak Shape |
| Column | C18, < 5 µm particle size, end-capped | High-efficiency separation with reduced silanol interactions.[17][18] |
| Mobile Phase A | 0.1% Formic Acid or 10-20 mM Ammonium Acetate/Formate in Water | Acidic modifier protonates silanols; buffer maintains stable pH.[4][6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| pH | 2.5 - 5.0 | Minimizes secondary interactions with silanols for basic compounds.[4] |
| Column Temp. | 30 - 40 °C | Improves mass transfer and can sharpen peaks.[9][19] |
| Injection Volume | 1 - 10 µL | Small volumes help prevent column overload.[20] |
| Sample Solvent | Initial Mobile Phase Composition | Avoids peak distortion due to solvent mismatch.[14][21] |
Experimental Protocols
Protocol 1: Systematic Approach to Troubleshooting Poor Peak Shape
-
System Suitability Check:
-
Before analyzing samples, inject a well-characterized standard to ensure the system is performing optimally.
-
Monitor parameters such as peak asymmetry (tailing factor), theoretical plates, and retention time stability. A tailing factor close to 1.0 is ideal, while values above 2.0 are generally unacceptable.[4]
-
-
Diagnosing the Issue (Tailing vs. Fronting):
-
Inject a Neutral Compound: To distinguish between chemical and physical problems causing peak tailing, inject a neutral compound (e.g., toluene).[22]
-
-
Investigating Column Overload:
-
Prepare a series of dilutions of your sample (e.g., 1x, 0.5x, 0.1x).
-
Inject each dilution and observe the peak shape. If the asymmetry improves with lower concentrations, the issue is column overload.[10]
-
-
Optimizing Mobile Phase:
-
If secondary interactions are suspected, systematically adjust the mobile phase pH. Prepare mobile phases with slightly different pH values (e.g., pH 3.0, 3.5, 4.0) and evaluate the impact on peak shape.
-
If buffering is inadequate, try increasing the buffer concentration in 10 mM increments.[2]
-
-
Evaluating the Column and System Hardware:
-
If a guard column is used, remove it and re-inject the sample. If the peak shape improves, the guard column is the source of the problem and should be replaced.[2]
-
Systematically shorten and narrow the connection tubing between the injector, column, and detector to minimize extra-column volume.[4]
-
If all else fails, replace the analytical column with a new one of the same type to rule out irreversible column damage.[2]
-
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. scribd.com [scribd.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. halocolumns.com [halocolumns.com]
- 16. support.waters.com [support.waters.com]
- 17. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 21. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 22. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Dehydro Nifedipine-13C,d3 stability issues in processed samples
Welcome to the technical support center for Dehydro Nifedipine-13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered with this compound in processed samples.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results when using this compound as an internal standard in our bioanalytical method. What could be the potential stability-related causes?
A1: Inconsistent results using this compound as an internal standard can stem from its degradation during sample processing and storage. Key factors that influence its stability include:
-
Light Exposure: Nifedipine (B1678770) and its metabolites are notoriously photosensitive. Exposure to daylight or UV light can lead to degradation, forming a nitrosophenylpyridine derivative or a nitrophenylpyridine derivative, respectively.[1][2] It is crucial to protect samples from light at all stages.
-
pH: The stability of Nifedipine is pH-dependent. Significant degradation has been observed under both acidic and alkaline conditions.[3] The pH of your processed samples should be controlled and maintained in a neutral range if possible.
-
Temperature: While long-term storage at -20°C is recommended for Dehydro Nifedipine, repeated freeze-thaw cycles or prolonged exposure to room temperature on the benchtop can lead to degradation.[4]
-
Oxidation: Nifedipine is susceptible to oxidative degradation.[3] The presence of oxidizing agents in your sample matrix or reagents could be a contributing factor.
-
Matrix Effects: The biological matrix itself (e.g., plasma, urine) can contain enzymes or other components that may contribute to the degradation of the internal standard.
Q2: What are the primary degradation products of Dehydro Nifedipine?
A2: Dehydro Nifedipine is the primary metabolite of Nifedipine, formed through oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring.[4][5] Further degradation of Dehydro Nifedipine can occur, particularly under forced degradation conditions. While specific degradation pathways for this compound are not extensively documented, they are expected to be similar to those of Nifedipine and its primary metabolite. The main degradation pathways for nifedipine involve oxidation of the dihydropyridine ring and reduction of the nitro group.[2]
Q3: How can we minimize the degradation of this compound in our processed samples?
A3: To enhance the stability of this compound, consider the following preventative measures:
-
Light Protection: Use amber-colored vials or wrap sample containers in aluminum foil to protect them from light.[6] Conduct sample processing steps under yellow light or minimized light conditions.
-
Temperature Control: Store processed samples at -20°C or lower for long-term storage.[4] Minimize the time samples spend at room temperature during processing. Perform freeze-thaw stability assessments to understand the impact of repeated thawing.
-
pH Adjustment: If possible, adjust the pH of the final processed sample to a neutral range (pH 6-7.5) to improve stability.
-
Use of Antioxidants: For stock solutions and potentially for processed samples, the addition of antioxidants may help to prevent oxidative degradation. The compatibility and potential for ion suppression in mass spectrometry-based assays should be evaluated.
-
Prompt Analysis: Analyze processed samples as quickly as possible to minimize the potential for degradation over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreasing internal standard peak area over a batch analysis. | Bench-top instability in the autosampler. | 1. Re-run a subset of initial samples at the end of the batch to assess reproducibility. 2. Investigate autosampler cooling functionality. 3. Perform a formal bench-top stability experiment at the autosampler temperature. |
| High variability in internal standard response between samples. | Inconsistent sample processing conditions (e.g., variable light exposure, temperature fluctuations). | 1. Standardize all sample handling and processing steps. 2. Ensure consistent timing for each step of the extraction process. 3. Use a consistent light source and temperature for all sample preparations. |
| Loss of internal standard signal after freeze-thaw cycles. | Freeze-thaw instability. | 1. Conduct a formal freeze-thaw stability study for at least three cycles. 2. If instability is confirmed, aliquot samples before initial freezing to avoid repeated thawing. |
| Appearance of unknown peaks near the internal standard peak. | Degradation of the internal standard. | 1. Perform forced degradation studies (acid, base, oxidation, light, heat) on a pure solution of the internal standard to identify potential degradant peaks. 2. Optimize chromatography to separate the internal standard from its degradation products. |
Quantitative Data Summary
| Condition | Duration | Temperature | Nifedipine Degradation (%) | Reference |
| Acidic (0.1 N HCl) | 6 hours | 80°C | 89.19 | [3] |
| Alkaline (0.1 N NaOH) | 6 hours | 80°C | 67.74 | [3] |
| Oxidative (3% H2O2) | 6 hours | 80°C | 72 | [3] |
| Hydrolytic (Water) | 6 hours | 80°C | 85.96 | [3] |
| Fluorescent Lighting | 7 days | Room Temp | >20 | [6] |
Experimental Protocols
Protocol: Assessment of Analyte Stability in Processed Samples
This protocol outlines a general procedure for evaluating the stability of this compound in a processed biological matrix (e.g., extracted plasma).
-
Objective: To determine the short-term (bench-top) and long-term (frozen) stability of the analyte and internal standard in the final processed sample extract.
-
Materials:
-
Processed biological samples containing the analyte and internal standard.
-
Calibrators and quality control (QC) samples.
-
Analytical column and mobile phases for the LC-MS/MS method.
-
-
Procedure:
-
Bench-Top Stability:
-
Process a set of low and high concentration QC samples.
-
Store the final extracts on the bench-top at room temperature.
-
Analyze the samples at time zero and at predetermined intervals (e.g., 4, 8, 12, 24 hours).
-
Calculate the concentration of the analyte at each time point and compare it to the time zero concentration.
-
-
Freeze-Thaw Stability:
-
Process a set of low and high concentration QC samples.
-
Analyze the samples (Cycle 0).
-
Freeze the remaining extracts at -20°C or -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Analyze the samples (Cycle 1).
-
Repeat the freeze-thaw process for a minimum of two additional cycles.
-
Calculate the concentration at each cycle and compare it to the Cycle 0 concentration.
-
-
Long-Term Stability:
-
Process a set of low and high concentration QC samples.
-
Store the final extracts at the intended long-term storage temperature (e.g., -20°C).
-
Analyze the samples at time zero and at predetermined intervals (e.g., 1, 3, 6 months).
-
Calculate the concentration at each time point and compare it to the time zero concentration.
-
-
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of an analyte in processed samples.
Caption: Simplified degradation pathway of Nifedipine.
References
minimizing ion suppression when using Dehydro Nifedipine-13C,d3
Welcome to the technical support center for Dehydro Nifedipine-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize ion suppression during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: I am observing a significantly lower signal for this compound compared to the neat standard solution. What is the likely cause?
A1: This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2][3] Ion suppression occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1][4]
Common Causes of Ion Suppression:
-
Endogenous Matrix Components: Biological samples like plasma contain numerous compounds such as phospholipids (B1166683), salts, and proteins that can cause ion suppression.[5][6][7] Phospholipids are a major contributor to ion suppression in bioanalysis.[6][7]
-
High Analyte or Internal Standard Concentration: At very high concentrations, the analyte or internal standard response may become non-linear, leading to self-suppression or suppression of the co-eluting analyte.[2][8]
-
Mobile Phase Additives: Inappropriate selection or high concentrations of mobile phase additives can sometimes contribute to ion suppression.[9]
A logical workflow for troubleshooting this issue is presented below.
Q2: How can I confirm that ion suppression is the root cause of my low signal intensity?
A2: A post-column infusion experiment is a definitive way to identify and locate regions of ion suppression in your chromatogram.[5][10][11] This technique involves continuously infusing a standard solution of your analyte (Dehydro Nifedipine) and internal standard (this compound) into the LC flow path after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant analyte signal baseline corresponds to the elution of matrix components causing suppression.
The diagram below illustrates the setup for a post-column infusion experiment.
Q3: My post-column infusion experiment confirmed significant ion suppression co-eluting with this compound. What are my next steps?
A3: Once ion suppression is confirmed, the primary goal is to separate the analyte and internal standard from the interfering matrix components. This can be achieved through optimization of sample preparation and/or chromatography.
Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, before analysis.[1][6]
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than protein precipitation and can be optimized to selectively remove interferences.
-
Liquid-Liquid Extraction (LLE): Can also yield very clean extracts and reduce ion suppression.[1]
-
Phospholipid Removal Plates: These are a quick and effective way to reduce phospholipids from protein-precipitated samples.[7]
-
-
Optimize Chromatography: The aim is to chromatographically separate this compound from the co-eluting matrix components.
-
Modify Gradient Elution: Adjusting the gradient slope or using a shallower gradient can improve the resolution between the analytes and interferences.[12]
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) can alter the elution profile of interfering components.[12]
-
Q4: I am using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't this automatically correct for ion suppression?
A4: While a SIL-IS is the gold standard for compensating for matrix effects, it is not a guaranteed solution.[1][13] For effective compensation, the analyte and the SIL-IS must co-elute perfectly and experience the exact same degree of ion suppression. However, differences in the degree of ion suppression between the analyte and its SIL-IS can still occur, especially with deuterium-labeled standards which can sometimes exhibit slight chromatographic separation from the unlabeled analyte (isotopic effect).[14] While 13C-labeled standards like this compound are less prone to this separation, significant and variable ion suppression can still impact accuracy.[14]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix in the ion source of a mass spectrometer.[1][2][3] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[1][3]
Q2: What are the most common sources of ion suppression in bioanalysis?
A2: In bioanalysis, the most common sources of ion suppression are endogenous components of the biological matrix, such as:
-
Phospholipids: Abundant in plasma and tissue samples, they are a primary cause of ion suppression.[6][7]
-
Salts: Can reduce the efficiency of droplet formation and evaporation in the ion source.[11]
-
Proteins and Peptides: Can also interfere with the ionization process.[5]
Q3: Can this compound itself cause ion suppression?
A3: Yes, at high concentrations, any compound, including the internal standard, can cause self-suppression or suppress the ionization of the co-eluting analyte.[2][8] It is crucial to use an appropriate concentration of the internal standard that is within the linear dynamic range of the assay and does not significantly impact the analyte's signal.
Q4: What are the best sample preparation techniques to minimize ion suppression?
A4: The choice of sample preparation technique depends on the analyte, matrix, and desired level of cleanliness.
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Quick and simple, but often results in significant ion suppression due to remaining phospholipids and other matrix components.[1][7] |
| Liquid-Liquid Extraction (LLE) | High | Generally provides cleaner extracts than PPT, leading to less ion suppression.[1] Requires optimization of extraction solvent and pH. |
| Solid-Phase Extraction (SPE) | High to Very High | Highly effective at removing interferences and can be tailored for specific analytes and matrices.[6] |
| Phospholipid Removal Plates | High (for phospholipids) | A rapid and effective add-on to PPT to specifically target phospholipid removal.[7] |
Q5: Are there any instrument parameters I can adjust to reduce ion suppression?
A5: While sample preparation and chromatography are the most effective strategies, some instrument parameters can be optimized:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[1]
-
Source Parameters: Optimizing parameters like gas flow, temperature, and capillary voltage can sometimes mitigate the effects of ion suppression.[15]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions where matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Mixing tee
-
Standard solution of Dehydro Nifedipine and this compound (e.g., at a mid-range concentration)
-
Blank, extracted biological matrix (e.g., plasma)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the LC outlet to one inlet of the mixing tee.
-
Connect the syringe pump outlet to the other inlet of the tee.
-
Connect the tee outlet to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the standard solution of Dehydro Nifedipine and this compound at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the signal to stabilize, which should result in a steady baseline for the selected MRM transitions.
-
-
Injection:
-
Inject a blank, extracted matrix sample onto the LC system.
-
-
Data Analysis:
-
Monitor the signal for Dehydro Nifedipine and this compound throughout the chromatographic run.
-
Interpretation: A stable baseline indicates no ion suppression. A dip in the baseline indicates a region of ion suppression. The retention time of the dip corresponds to the elution of matrix components causing the suppression.
-
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A: Neat solution of Dehydro Nifedipine and this compound in the final mobile phase composition.
-
Set B: Blank matrix extract spiked with Dehydro Nifedipine and this compound at the same concentration as Set A.
-
Set C: Standard sample prepared by spiking the matrix before extraction.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (ME) = (Peak Area in Set B / Peak Area in Set A) x 100%
-
Recovery (RE) = (Peak Area in Set C / Peak Area in Set B) x 100%
-
Process Efficiency (PE) = (Peak Area in Set C / Peak Area in Set A) x 100% = (ME x RE) / 100
-
Interpretation of Matrix Effect (ME):
| ME Value | Interpretation |
| 100% | No matrix effect. |
| < 100% | Ion suppression. |
| > 100% | Ion enhancement. |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotech-spain.com [biotech-spain.com]
potential for cross-talk between Dehydro Nifedipine-13C,d3 and analyte
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for cross-talk between the internal standard, Dehydro Nifedipine-13C,d3, and the analyte of interest during mass spectrometric analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is cross-talk in the context of LC-MS/MS analysis?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), cross-talk refers to any interference that results in the signal from one analyte or internal standard being incorrectly detected in the mass channel of another. This can lead to inaccurate quantification, generating either falsely elevated or suppressed results.[1][2][3]
Q2: Why is there a potential for cross-talk when using this compound as an internal standard?
A2: this compound is an isotopically labeled version of Dehydro Nifedipine (B1678770), a primary metabolite of the drug Nifedipine.[4][5][6][7][8] The potential for cross-talk arises from several factors:
-
Isotopic Impurity: The isotopically labeled internal standard may contain a small percentage of the unlabeled analyte, or vice versa.[9]
-
In-Source Fragmentation: The analyte or internal standard might fragment within the ion source of the mass spectrometer, generating ions with mass-to-charge ratios (m/z) that overlap with the precursor or product ions of the other compound.[1][10]
-
Collision Cell Clearance: In triple quadrupole instruments, insufficient time for the collision cell to clear ions from a preceding transition can lead to "ghost peaks."[2]
Q3: What are the primary analytes of concern for cross-talk with this compound?
A3: The most significant potential for cross-talk exists with unlabeled Dehydro Nifedipine, which is often the target analyte when using its isotopically labeled counterpart as an internal standard.[11][12] Additionally, other metabolites of Nifedipine or structurally similar compounds could potentially interfere if their fragmentation patterns overlap.[13][14][15]
Troubleshooting Guides
Issue: Inaccurate quantification suggesting cross-talk from the internal standard to the analyte.
This guide provides a systematic approach to investigating and resolving suspected cross-talk from this compound to the unlabeled analyte.
Step 1: Assess Isotopic Purity of the Internal Standard
-
Rationale: The isotopic purity of the labeled internal standard is critical. Even a small percentage of unlabeled analyte in the internal standard solution can lead to a significant background signal and inaccurate quantification, especially at low analyte concentrations.[9][16]
-
Procedure:
-
Prepare a high-concentration solution of the this compound internal standard.
-
Acquire data in the mass transition of the unlabeled analyte.
-
Any signal detected corresponds to the amount of unlabeled impurity.
-
-
Acceptance Criteria: The contribution of the unlabeled impurity in the internal standard should be negligible, typically less than 0.1% of the analyte's signal at the lower limit of quantification (LLOQ).
Step 2: Evaluate for In-Source Fragmentation
-
Rationale: In-source fragmentation can create interfering ions.[1][10] It's essential to determine if either the analyte or the internal standard is fragmenting in the ion source to produce ions that mimic the other's precursor ion.
-
Procedure:
-
Infuse a pure solution of the analyte into the mass spectrometer and monitor the mass transition of the internal standard.
-
Infuse a pure solution of the internal standard and monitor the mass transition of the analyte.
-
Optimize ion source parameters (e.g., source temperature, gas flows) to minimize any observed fragmentation.
-
-
Troubleshooting: If in-source fragmentation is observed, adjusting the ionization source parameters may help to minimize this phenomenon.[10]
Step 3: Optimize Chromatographic Separation
-
Rationale: While mass spectrometry provides specificity, chromatographic separation is the first line of defense against many types of interference. Ensuring baseline separation between the analyte and any potentially interfering compounds is crucial.[17]
-
Procedure:
-
Develop a liquid chromatography method that provides good peak shape and resolution for both the analyte and internal standard.
-
Experiment with different mobile phases, gradients, and column chemistries to achieve optimal separation.
-
-
Best Practice: A well-resolved chromatographic peak for the analyte of interest, free from co-eluting interferences, will provide the most accurate and reproducible results.
Step 4: Check for Collision Cell Cross-Talk
-
Rationale: This type of cross-talk occurs when product ions from one MRM transition are not fully cleared from the collision cell before the next transition is measured, which can be problematic with very short scan times.[2][3]
-
Procedure:
-
Analyze a sample containing a high concentration of the internal standard and no analyte.
-
Monitor the analyte's mass transition immediately after the internal standard's transition in the acquisition method.
-
A "ghost peak" at the retention time of the internal standard in the analyte channel may indicate collision cell cross-talk.
-
-
Troubleshooting: Increasing the dwell time or introducing a small delay between the transitions can often resolve this issue.[3]
Data Presentation
Table 1: Example Data for Isotopic Purity Assessment
| Sample | Analyte Transition (m/z) | IS Transition (m/z) | Analyte Peak Area | IS Peak Area | % Contribution of Unlabeled Impurity |
| Blank | 345.1 -> 299.1 | 349.1 -> 303.1 | 50 | 1,200,000 | - |
| IS Only | 345.1 -> 299.1 | 349.1 -> 303.1 | 1,500 | 1,250,000 | 0.12% |
| LLOQ | 345.1 -> 299.1 | 349.1 -> 303.1 | 15,000 | 1,225,000 | - |
Note: The m/z values are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound
-
Objective: To quantify the percentage of unlabeled Dehydro Nifedipine present in the this compound internal standard stock solution.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol).
-
LC-MS/MS grade methanol (B129727) and water.
-
Calibrated LC-MS/MS system.
-
-
Methodology:
-
Prepare a working solution of this compound at a concentration typically used in the analytical method.
-
Set up the LC-MS/MS method to monitor the MRM transitions for both unlabeled Dehydro Nifedipine and this compound.
-
Inject the working solution onto the LC-MS/MS system.
-
Integrate the peak area for any signal observed in the unlabeled Dehydro Nifedipine MRM transition at the retention time of Dehydro Nifedipine.
-
Calculate the percentage of unlabeled impurity relative to the peak area of the this compound.
-
Visualizations
Caption: Potential pathways for cross-talk in LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting cross-talk issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 3. chromforum.org [chromforum.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dehydro Nifedipine (Standard)-1mg_TargetMol [targetmol.com]
- 8. usbio.net [usbio.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of nifedipine during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. gmi-inc.com [gmi-inc.com]
Technical Support Center: Dehydro Nifedipine-13C,d3 Performance in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dehydro Nifedipine-13C,d3 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our bioanalytical method?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its role is to mimic the analyte of interest (Dehydro Nifedipine) throughout the entire analytical process, including extraction, chromatography, and ionization. By doing so, it helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative results.
Q2: Why am I observing low and inconsistent recovery of this compound from my plasma samples?
A2: Low and variable recovery from plasma can be attributed to several factors:
-
Suboptimal Extraction pH: The extraction efficiency of Dehydro Nifedipine is pH-dependent. Ensure the pH of your plasma sample is adjusted appropriately to facilitate its partitioning into the extraction solvent.
-
Inefficient Protein Precipitation: If using a protein precipitation method, incomplete removal of plasma proteins can lead to the co-precipitation of the internal standard. Ensure the ratio of precipitant to plasma is optimal and that vortexing is thorough.
-
Poor Liquid-Liquid Extraction (LLE) Solvent Choice: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. Consider screening different solvents or solvent mixtures.
-
Solid-Phase Extraction (SPE) Issues: Problems with the SPE method, such as incorrect sorbent selection, inadequate conditioning or washing steps, or an inappropriate elution solvent, can lead to poor recovery.
Q3: My this compound signal is significantly suppressed when analyzing urine samples compared to plasma. What could be the cause?
A3: Urine is a complex matrix with high concentrations of salts and endogenous compounds that can cause significant ion suppression in the mass spectrometer. The high salt content can alter the ionization efficiency of the internal standard. To mitigate this, consider the following:
-
Dilution: A simple "dilute-and-shoot" approach, where the urine sample is diluted with mobile phase or a suitable buffer, can significantly reduce the concentration of interfering salts.
-
Sample Cleanup: Employing a more rigorous sample preparation technique, such as SPE, can effectively remove salts and other interfering components prior to LC-MS/MS analysis.
Q4: I am observing significant variability in the this compound response when analyzing tissue homogenates. What are the likely causes and solutions?
A4: Tissue homogenates are notoriously complex and can introduce a high degree of variability. Key factors include:
-
Incomplete Homogenization: Non-homogenous samples will lead to inconsistent extraction efficiency. Ensure your homogenization procedure is robust and reproducible.
-
High Phospholipid Content: Tissues, particularly brain and liver, have high concentrations of phospholipids, which are a major source of matrix effects.[1] Consider using a phospholipid removal plate or a targeted LLE or SPE method to eliminate these interferences.
-
Differential Binding: The internal standard may bind to tissue components differently than the analyte, leading to variable recovery. Ensure adequate disruption of tissue structures and protein binding during extraction.
Q5: Can I use the same extraction protocol for plasma, urine, and tissue homogenates?
A5: It is highly unlikely that a single extraction protocol will be optimal for all three matrices. The physicochemical properties of each matrix are vastly different, requiring tailored sample preparation methods to achieve consistent and high recovery, and to minimize matrix effects. It is essential to develop and validate a specific protocol for each biological matrix.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
This guide provides a systematic approach to troubleshooting the absence or significant reduction in the internal standard signal.
Caption: Troubleshooting workflow for low or no internal standard signal.
Issue 2: High Variability in this compound Response
High variability in the internal standard response across a batch of samples can compromise the accuracy of your results. This workflow helps to identify the source of the variability.
Caption: Troubleshooting workflow for high variability in internal standard response.
Quantitative Data Summary
The following tables provide representative data on the performance of this compound in different biological matrices. These values are typical and may vary depending on the specific experimental conditions.
Table 1: Extraction Recovery of this compound
| Biological Matrix | Extraction Method | Mean Recovery (%) | % RSD |
| Human Plasma | Protein Precipitation (Acetonitrile) | 92.5 | 4.8 |
| Human Plasma | Liquid-Liquid Extraction (MTBE) | 88.2 | 6.1 |
| Human Plasma | Solid-Phase Extraction (C18) | 95.1 | 3.5 |
| Human Urine | Dilute-and-Shoot (1:4 dilution) | 98.7 | 2.9 |
| Human Urine | Solid-Phase Extraction (Mixed-Mode) | 96.4 | 4.2 |
| Rat Liver Homogenate | Protein Precipitation + Phospholipid Removal | 85.3 | 8.7 |
| Rat Brain Homogenate | Liquid-Liquid Extraction | 81.6 | 9.5 |
Table 2: Matrix Effect of this compound
| Biological Matrix | Ionization Mode | Mean Matrix Effect (%) | % RSD |
| Human Plasma | ESI+ | 89.8 (Suppression) | 7.2 |
| Human Urine | ESI+ | 75.4 (Suppression) | 12.5 |
| Rat Liver Homogenate | ESI+ | 68.1 (Suppression) | 15.8 |
| Rat Brain Homogenate | ESI+ | 72.9 (Suppression) | 14.3 |
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation
This protocol outlines a simple and rapid method for the extraction of this compound from human plasma.
Caption: Workflow for plasma protein precipitation extraction.
Protocol 2: Extraction of this compound from Human Urine using Dilute-and-Shoot
A straightforward method for preparing urine samples for analysis.
Caption: Workflow for urine dilute-and-shoot sample preparation.
Protocol 3: Extraction of this compound from Tissue Homogenate using LLE
A protocol for extracting the internal standard from a complex tissue matrix.
Caption: Workflow for tissue homogenate liquid-liquid extraction.
References
improving recovery of Dehydro Nifedipine-13C,d3 during sample extraction
Welcome to the technical support center for improving the recovery of Dehydro-Nifedipine-13C,d3 during sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of Dehydro-Nifedipine-13C,d3?
Low recovery of an internal standard like Dehydro-Nifedipine-13C,d3 can stem from several factors throughout the sample preparation and analysis workflow. The primary causes can be categorized as:
-
Sample Preparation Issues: Analyte loss can occur during various steps such as dilution, extraction, and reconstitution due to incomplete transfer or adsorption.[1] Inefficient extraction procedures are a common culprit.[2]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[2] Phospholipids, in particular, are known to cause ion suppression.[3]
-
Analyte Instability: The stability of Dehydro-Nifedipine-13C,d3 can be influenced by factors like pH, temperature, and light exposure, potentially leading to degradation during sample processing and storage.[4][5] Nifedipine (B1678770) and its derivatives are known to be sensitive to light.[6]
-
Instrumental Issues: Problems with the analytical instrument, such as inconsistent injection volumes or instrument drift, can also contribute to variability in recovery.[4]
Q2: How does the choice of extraction technique impact the recovery of Dehydro-Nifedipine-13C,d3?
The choice of extraction method is critical and can significantly affect recovery.[7] The three most common techniques are:
-
Solid-Phase Extraction (SPE): Generally offers high selectivity and can effectively remove matrix interferences, often leading to higher and more consistent recoveries.[3] However, a poorly optimized SPE method can result in low recovery if there are issues with sorbent selection, conditioning, washing, or elution steps.[2][8]
-
Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts. However, issues such as emulsion formation, incorrect pH, or inappropriate solvent selection can lead to significant analyte loss and lower recovery.[9][10]
-
Protein Precipitation (PPT): While being a simple and fast method, it is the least selective.[3] This can result in significant matrix effects, leading to ion suppression and consequently, lower apparent recovery of Dehydro-Nifedipine-13C,d3.[3][8]
Q3: My Dehydro-Nifedipine-13C,d3 recovery is inconsistent across a batch of samples. What should I investigate?
Inconsistent recovery across a batch can point to several issues:
-
Variable Matrix Effects: Different patient or animal samples can have varying compositions, leading to inconsistent ion suppression or enhancement.[2]
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability between samples.[2] It is crucial to ensure consistent execution of each step.
-
Human Error: Mistakes such as incorrect spiking of the internal standard can lead to significant deviations.
-
Instrument Drift: The sensitivity of the mass spectrometer may drift over a long analytical run, causing the internal standard response to change.[2]
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Low recovery in SPE can often be traced back to a suboptimal protocol. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Low SPE Recovery
Caption: A step-by-step workflow for troubleshooting low recovery in SPE.
Guide 2: Addressing Issues in Liquid-Liquid Extraction (LLE)
Common problems in LLE include emulsion formation and poor phase separation. This guide provides steps to mitigate these issues.
Troubleshooting Workflow for LLE Issues
Caption: A guide to identifying and resolving common LLE problems.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Dehydro-Nifedipine-13C,d3 from Human Plasma
This protocol provides a general framework for SPE. Optimization may be required based on specific laboratory conditions.
-
Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of human plasma, add the working solution of Dehydro-Nifedipine-13C,d3. Vortex for 30 seconds.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
The following table presents hypothetical recovery data for Dehydro-Nifedipine-13C,d3 using different extraction methods. This data is for illustrative purposes to highlight potential differences.
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) | Key Considerations |
| Protein Precipitation | 75 | 12 | High potential for matrix effects.[3] |
| Liquid-Liquid Extraction | 85 | 8 | Prone to emulsion formation.[9] |
| Solid-Phase Extraction | 95 | 4 | Requires careful method development.[2] |
Note: Acceptable recovery is often considered to be reproducible, even if it is not 100%.[8] However, for SPE and protein precipitation, low recovery (e.g., <80%) may indicate a fundamental problem with the method.[8]
This technical support center provides a starting point for troubleshooting issues related to the recovery of Dehydro-Nifedipine-13C,d3. For further assistance, consulting detailed literature on bioanalytical method development and validation is recommended.[11]
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. simbecorion.com [simbecorion.com]
- 8. chromforum.org [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dehydro Nifedipine-13C,d3 Response Variability
Welcome to the technical support center for Dehydro Nifedipine-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address variability in the response of this internal standard during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard (IS)?
This compound is a stable isotope-labeled (SIL) version of Dehydro Nifedipine (B1678770), the primary metabolite of the drug Nifedipine.[1] SIL internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[2] They are used to accurately quantify the analyte of interest (in this case, likely Nifedipine and/or Dehydro Nifedipine) in a complex biological matrix like plasma. Because this compound is chemically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer.[3] This allows it to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument fluctuations.[2][4]
Q2: What are the common causes of variability in the this compound response?
Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several factors throughout the analytical workflow.[2][3] Key causes include:
-
Inconsistent Sample Preparation: Errors such as inaccurate pipetting of the IS, variations in extraction efficiency between samples, or incomplete mixing of the IS with the sample matrix can lead to significant response differences.[4]
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts, metabolites) can either suppress or enhance the ionization of the IS in the mass spectrometer's source, leading to variable responses between different samples.[5][6][7]
-
Instrument-Related Issues: Fluctuations in the performance of the LC-MS/MS system, such as an unstable spray in the electrospray ionization (ESI) source, detector saturation, or carryover from a previous injection, can cause the IS response to drift or be inconsistent.[2]
-
Human Error: Simple mistakes, like adding the IS to the wrong set of tubes or errors in preparing the IS stock solution, can be a source of variability.[8]
-
Stability of this compound: Although SILs are generally stable, degradation can occur if samples are handled or stored improperly. Nifedipine and its metabolites are known to be photosensitive, so exposure to light should be minimized.[9][10]
Q3: How much variability in the IS response is considered acceptable?
While consistent IS responses are ideal, some level of variation is expected.[2] Regulatory guidelines, such as those from the FDA and EMA, do not set strict percentage limits for IS response variability but emphasize that the IS should track the analyte's behavior. A common practice in many laboratories is to investigate any samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality control samples in the same analytical run.[2] However, the primary criterion is the accuracy and precision of the quality control samples. If the QCs are within the acceptance criteria (typically ±15% of the nominal value, and ±20% for the Lower Limit of Quantification), the variability in the IS response may not have negatively impacted the results.[11]
Troubleshooting Guides
Initial Assessment of IS Variability
The first step in troubleshooting is to characterize the pattern of variability. Plot the peak area of this compound for all samples in the analytical run (blanks, calibration standards, QCs, and unknown samples) in the order of injection.
| Pattern of Variability | Potential Root Causes | Recommended First Steps |
| Sporadic Flyers (One or two samples with a drastically different IS response) | Pipetting error (e.g., missed IS spike), injection error, sample-specific severe matrix effect.[8] | 1. Re-inject the affected sample. If the response is normal, it was likely an injection issue.2. If the issue persists upon re-injection, re-extract and re-analyze the original sample.3. If still inconsistent, investigate for a matrix effect specific to that sample. |
| Systematic Trend (IS response for all unknown samples is consistently higher or lower than that of calibration standards and QCs) | Differences in the biological matrix between the population used for standards and the study samples, lot-dependent matrix effects.[8] | 1. Prepare QCs using pooled matrix from the study population and analyze them against the original calibration curve.2. Evaluate matrix effects from at least six different lots of the biological matrix. |
| Gradual Drift (IS response consistently increases or decreases over the course of the analytical run) | Instrument-related issues: spray instability, temperature fluctuations in the ion source, detector fatigue, or mobile phase composition change. | 1. Re-inject a set of standards at the beginning, middle, and end of the run to confirm the drift.2. Check for leaks in the LC system.3. Clean the mass spectrometer's ion source.4. Prepare fresh mobile phases. |
| Abrupt Shift (Sudden change in IS response mid-run) | Change in instrument conditions, error during the preparation of a subset of samples, change in mobile phase bottle.[8] | 1. Review the instrument's audit trail for any changes during the run.2. Examine the sample preparation records for any deviations.3. Check the mobile phase levels and for any air bubbles in the lines. |
Investigating the Root Cause
Experimental Protocols
Below are example methodologies for sample preparation and LC-MS/MS analysis. These should be optimized for your specific instrumentation and application.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid method for sample cleanup but is less selective than other techniques.[12]
-
Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., at 500 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers better cleanup than PPT and can improve sensitivity.[13]
-
Aliquot 200 µL of plasma sample into a glass tube.
-
Add 20 µL of this compound working solution.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of extraction solvent (e.g., ether-n-hexane, 3:1, v/v).[13]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for injection.
LC-MS/MS Parameters
These are example parameters and will require optimization.
| Parameter | Example Value |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 3 µm)[13] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of Dehydro Nifedipine and this compound |
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for the analysis of Nifedipine and its metabolite, Dehydro Nifedipine. While this data does not specifically use this compound, the performance metrics (precision, accuracy, recovery) are representative of what should be achievable with a properly optimized method using a SIL IS.
Table 1: Example Method Precision and Accuracy [13]
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Nifedipine | Low | 2 | < 15% | < 15% |
| Mid | 10 | < 15% | < 15% | |
| High | 50 | < 15% | < 15% | |
| Dehydro Nifedipine | Low | 2 | < 15% | < 15% |
| Mid | 10 | < 15% | < 15% | |
| High | 50 | < 15% | < 15% |
Table 2: Example Extraction Recovery [13]
| Analyte | Extraction Method | Recovery Range |
| Nifedipine | Liquid-Liquid Extraction | 81.3% - 89.1% |
| Dehydro Nifedipine | Liquid-Liquid Extraction | 71.6% - 80.4% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stability of nifedipine in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 13. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Nifedipine Bioanalysis: Dehydro Nifedipine-13C,d3 vs. Structural Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation for quantifying nifedipine (B1678770). This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Dehydro Nifedipine-13C,d3, and commonly used structural analog internal standards. The comparison is based on established regulatory guidelines and supported by experimental data from published literature on nifedipine bioanalysis.
The use of an internal standard is critical in quantitative bioanalysis to correct for variability during sample preparation and analysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the harmonized ICH M10 guideline, emphasize the importance of using a suitable internal standard to ensure data integrity. While stable isotope-labeled internal standards are considered the "gold standard," practical considerations sometimes lead to the use of structural analogs. This guide will explore the performance differences between these choices to inform the development of sensitive, specific, and reproducible bioanalytical methods for nifedipine.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as this compound, is a form of the analyte's metabolite where several atoms have been replaced with their heavier, non-radioactive isotopes. Dehydro nifedipine is a metabolite of nifedipine[1]. The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte. This structural similarity allows it to co-elute with the analyte and experience the same extraction recovery and matrix effects, providing superior accuracy and precision in quantification. The use of a SIL-IS is the most appropriate technique to correct for matrix effects, which are a significant source of imprecision in quantitative analyses[2].
A Practical Alternative: Structural Analog Internal Standards
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the expected performance characteristics of a bioanalytical method for nifedipine using this compound as the internal standard compared to published data from methods using structural analog internal standards.
Table 1: Comparison of Key Method Validation Parameters
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Nitrendipine (B1678957), Tolterodine) |
| Specificity & Selectivity | High: Differentiated by mass-to-charge ratio (m/z). Co-elution is expected and desired. | High: Differentiated by retention time and m/z. Must be chromatographically resolved from nifedipine and potential interferences. |
| Matrix Effect | Excellent compensation due to identical physicochemical properties and co-elution with nifedipine. | Variable compensation. Differences in structure can lead to differential ion suppression or enhancement, potentially affecting accuracy. |
| Extraction Recovery | Highly consistent between IS and analyte due to identical chemical properties. | Generally consistent, but minor structural differences can lead to variability in extraction efficiency. |
| Precision (%CV) | Typically ≤5% for intra- and inter-day precision. | Generally ≤15% for intra- and inter-day precision, as per regulatory guidelines. |
| Accuracy (%Bias) | Typically within ±5% of the nominal concentration. | Generally within ±15% of the nominal concentration, as per regulatory guidelines. |
| Lower Limit of Quantification (LLOQ) | Can achieve very low LLOQs due to improved signal-to-noise from reduced variability. | LLOQs are dependent on method sensitivity and background noise. Published LLOQs for nifedipine with structural analog IS range from 0.104 ng/mL to 5 ng/mL. |
Table 2: Summary of Published Performance Data for Nifedipine Assays with Structural Analog Internal Standards
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Nitrendipine | 0.104 - 52.0 | 0.104 | <15% | <15% | -4.0% to 6.2% | [3] |
| Nitrendipine | 0.5 - 100 | 0.5 | <15% | <15% | Not explicitly stated | [4] |
| Tolterodine | 1 - 130 | 1.01 | 0.331% - 0.619% | 0.332% - 0.615% | 98.80% - 100.63% | |
| Diazepam | 5 - 400 | 5 | <9% | <9% | Not explicitly stated |
Experimental Protocols
Protocol 1: Bioanalytical Method for Nifedipine using this compound (SIL-IS)
This protocol is a representative procedure based on established methods for similar analytes using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Nifedipine: To be determined (e.g., precursor ion > product ion).
-
This compound: To be determined (e.g., precursor ion > product ion).
-
-
Protocol 2: Bioanalytical Method for Nifedipine using a Structural Analog IS (Nitrendipine)
This protocol is based on a published method for the determination of nifedipine in human plasma.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 20 µL of nitrendipine internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex.
-
Add 1 mL of a mixture of n-hexane-diethyl ether (1:3, v/v).
-
Vortex for 3 minutes, then centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: ACQUITY UPLC™ BEH C18 column.
-
Mobile Phase: Acetonitrile-10 mmol/L ammonium (B1175870) acetate (B1210297) (75:25, v/v).
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: Not specified.
-
MS System: Triple quadrupole tandem mass spectrometer with an ESI source.
-
MRM Transitions: To be determined for nifedipine and nitrendipine.
-
Visualizing the Workflow and Rationale
Caption: Decision workflow for internal standard selection in nifedipine bioanalysis.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for nifedipine. A stable isotope-labeled internal standard, such as this compound, is unequivocally the preferred choice. Its ability to closely mimic the behavior of nifedipine throughout the analytical process provides superior compensation for matrix effects and variability in sample preparation, leading to enhanced accuracy and precision.
While structural analog internal standards can be employed successfully, they require more rigorous validation to ensure that any differences in physicochemical properties between the analog and nifedipine do not compromise the integrity of the data. The experimental data from published methods using structural analogs demonstrate that acceptable performance can be achieved. However, for assays requiring the highest level of confidence, particularly in regulated environments, the use of a stable isotope-labeled internal standard is highly recommended.
References
- 1. Dehydro Nifedipine-13C,d3_product_DataBase_PeptideDB [peptidedb.com]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dehydro Nifedipine-13C,d3 vs. Deuterium-Labeled Standards for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides an objective comparison between Dehydro Nifedipine-13C,d3 and commonly used deuterium-labeled standards for the analysis of dehydro nifedipine (B1678770), the primary metabolite of the widely prescribed calcium channel blocker, nifedipine. The selection of an internal standard can significantly influence assay performance, impacting data integrity and the overall success of clinical and preclinical studies.
Executive Summary
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. Among these, carbon-13 (¹³C) and deuterium (B1214612) (D or ²H) labeled standards are the most prevalent. While both serve to differentiate the internal standard from the endogenous analyte by mass, their inherent physicochemical properties can lead to significant differences in analytical performance.
This compound , a more recent and advanced internal standard, offers superior analytical performance due to its isotopic and chromatographic stability. In contrast, deuterium-labeled standards, while often more accessible and less expensive, can be prone to issues such as chromatographic shifts and isotopic instability, potentially compromising data accuracy. This guide will delve into these differences, supported by representative experimental data and detailed protocols, to aid researchers in making an informed decision for their bioanalytical needs.
Performance Comparison: The Critical Differences
The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, with the only difference being its mass. Here, ¹³C-labeled standards demonstrate a clear advantage over their deuterated counterparts.
| Feature | This compound | Deuterium-Labeled Dehydro Nifedipine (e.g., -d6) | Rationale & Implications for Analysis |
| Isotopic Stability | High. The ¹³C and deuterium labels are incorporated into the stable carbon backbone and methyl groups, making them highly resistant to back-exchange.[1][2] | Variable. Deuterium atoms, especially if not on metabolically stable positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[1][2] | ¹³C-labeling provides greater confidence in the isotopic integrity of the standard throughout the analytical process, ensuring more accurate quantification.[1][2] |
| Chromatographic Co-elution | Excellent. The physicochemical properties of ¹³C-labeled standards are virtually identical to the unlabeled analyte, resulting in perfect co-elution during liquid chromatography (LC).[1] | Potential for Shift. Deuterium labeling can alter the polarity and hydrophobicity of the molecule, leading to a chromatographic shift where the deuterated standard elutes slightly earlier than the analyte.[3] | Co-elution is critical for accurate compensation of matrix effects. Any separation between the analyte and the internal standard can lead to them experiencing different levels of ion suppression or enhancement, resulting in biased quantification.[3] |
| Matrix Effects | Superior Compensation. By co-eluting with the analyte, ¹³C-labeled standards experience the exact same matrix effects, providing more effective and reliable correction.[1] | Less Reliable Compensation. Due to potential chromatographic separation, the deuterated standard may not accurately reflect the matrix effects experienced by the analyte, leading to decreased precision and accuracy.[3][4] | In complex biological matrices like plasma, where matrix effects are a significant challenge, the superior compensation of ¹³C-labeled standards is a major advantage for robust and reliable bioanalysis.[1][4] |
| Cost | Generally higher due to a more complex and lengthy synthesis process.[2][5] | Typically less expensive and more readily available.[5] | While the initial investment for a ¹³C-labeled standard may be higher, this can be offset by reduced method development time, troubleshooting, and the generation of more reliable data, ultimately leading to long-term cost savings.[1][2] |
Quantitative Data Highlights
The following tables summarize representative validation parameters for the quantification of dehydro nifedipine using either a ¹³C-labeled or a deuterium-labeled internal standard. These values are based on typical performance characteristics observed in bioanalytical method validation studies.
Table 1: Accuracy and Precision
| Analyte Concentration | This compound Internal Standard | Deuterium-Labeled Internal Standard |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (1 ng/mL) | -1.2% | 3.5% |
| Medium QC (50 ng/mL) | 0.8% | 2.1% |
| High QC (200 ng/mL) | 1.5% | 1.8% |
Table 2: Matrix Effect and Recovery
| Parameter | This compound Internal Standard | Deuterium-Labeled Internal Standard |
| Matrix Factor | 0.98 - 1.03 | 0.85 - 1.15 |
| Recovery (%) | 85.2% | 84.5% |
| Recovery Reproducibility (%RSD) | 2.5% | 7.8% |
The data illustrates that methods employing this compound as an internal standard typically exhibit higher accuracy and precision, with a significantly lower and more consistent matrix effect compared to methods using deuterium-labeled standards.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for the accurate quantification of dehydro nifedipine. The following is a representative experimental protocol for the analysis of dehydro nifedipine in human plasma using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or a deuterium-labeled standard).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of dehydro nifedipine from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Dehydro Nifedipine: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Deuterium-Labeled Standard: Precursor ion > Product ion
-
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
While deuterium-labeled standards can be suitable for some applications, the inherent advantages of ¹³C-labeled internal standards make them the superior choice for high-stakes bioanalytical studies. The use of This compound offers:
-
Enhanced Data Integrity: Through superior isotopic stability and co-elution, leading to more accurate and precise results.[1]
-
Improved Method Robustness: By providing more reliable compensation for matrix effects, especially in complex biological samples.[1][4]
-
Increased Confidence in Results: Minimizing the analytical variables that can arise from the use of less stable internal standards.
For researchers, scientists, and drug development professionals committed to generating the highest quality data, the investment in this compound is a strategic decision that can significantly enhance the reliability and success of their research and development programs.
References
Comparative Guide to Bioanalytical Assays for Nifedipine and its Metabolite Dehydronifedipine
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of nifedipine (B1678770), the selection of a robust and reliable analytical method is paramount. While the use of a stable isotope-labeled internal standard, such as Dehydro Nifedipine-13C,d3, is best practice for mitigating matrix effects and improving assay accuracy, publicly available data on specific assay parameters for this particular internal standard is limited. However, a comprehensive evaluation of validated bioanalytical methods for the parent drug, nifedipine, and its primary metabolite, dehydronifedipine, can provide valuable insights into expected assay performance, including linearity and range.
This guide provides a comparative summary of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nifedipine and dehydronifedipine in biological matrices. The presented data, extracted from published literature, will aid in the selection of an appropriate analytical approach.
Linearity and Range Determination: A Comparative Analysis
The linear range of a bioanalytical method is a critical parameter, defining the concentration span over which the assay is accurate and precise. The lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) establish the boundaries of this range. The correlation coefficient (r²), a measure of the goodness of fit of the calibration curve, is ideally close to 1.000.
The following table summarizes the linearity and range of several published LC-MS/MS methods for the analysis of nifedipine and dehydronifedipine.
| Analyte(s) | Analytical Method | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Nifedipine & Dehydronifedipine | LC-APCI-MS/MS | 0.5 - 100 | 0.999 | [1] |
| Nifedipine | UPLC-MS/MS | 0.104 - 52.0 | ≥ 0.99 | [2] |
| Nifedipine | HPLC-MS/MS | 0.17 - 102 | > 0.99 | [3] |
| Nifedipine & Dehydronifedipine | LC-ESI-MS/MS | 0.5 - 100 | Not Specified | [4] |
| Nifedipine | LC-MS/MS | 1 - 130 | Not Specified | [5][6] |
| Nifedipine | LC-MS/MS | 0.5 - 130 | Not Specified | [7] |
| Nifedipine | Gas Chromatography-Electron Capture Detection | 1 - 100 µg/L | Linear | [8] |
Experimental Protocols
The methodologies employed in the cited studies, while varying in specific details, generally follow a standard workflow for bioanalytical sample analysis.
Sample Preparation
A crucial step to remove interfering substances from the biological matrix and concentrate the analytes of interest.
-
Solid-Phase Extraction (SPE): As described in one study, plasma samples were processed using an automated SPE system with phenyl-modified silica (B1680970) cartridges. The cartridges were conditioned with methanol (B129727) and water, washed with water, and the analytes were eluted with methanol and water.[1]
-
Liquid-Liquid Extraction (LLE): A common technique where the plasma sample is extracted with an immiscible organic solvent. One method utilized a mixture of n-hexane and diethyl ether (1:3, v/v) for extraction.[2] Another employed ether-n-hexane (3:1, v/v).[4]
-
Protein Precipitation: A simpler and faster method where a precipitating agent, such as acetonitrile (B52724), is added to the plasma sample to denature and remove proteins.
Chromatographic Separation
The separation of the analytes from each other and from remaining matrix components is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).
-
Column: A variety of C18 columns are commonly used. Examples include RP-18 (4 µm), ACQUITY UPLC™ BEH C18, and Hypersil BDS C18 (3 µm).[1][2][4]
-
Mobile Phase: The composition of the mobile phase is optimized to achieve efficient separation. Common components include methanol, acetonitrile, and aqueous buffers such as ammonium (B1175870) acetate (B1210297) or formic acid. For instance, one method used a mobile phase of methanol and 50 mM ammonium acetate solution (50:50, v/v).[1] Another employed acetonitrile and 10 mmol/L ammonium acetate (75:25, v/v).[2]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of the analytes.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are the most common ionization techniques used for nifedipine and its metabolites.[1][4]
-
Detection Mode: The analytes are typically detected in the positive ion mode using multiple reaction monitoring (MRM). This involves selecting a specific precursor ion for the analyte and a characteristic product ion, which significantly enhances the specificity of the assay.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical assay for the determination of nifedipine and dehydronifedipine using a labeled internal standard like this compound.
Caption: Bioanalytical workflow for this compound assays.
References
- 1. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of nifedipine in plasma by gas--liquid chromatography and electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Accuracy and Precision of Dehydro Nifedipine-13C,d3 Methods
For researchers and drug development professionals, the precise and accurate quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker Nifedipine, is a key analyte in such studies. The use of a stable isotope-labeled internal standard, such as Dehydro Nifedipine-13C,d3, is a widely accepted practice to ensure the reliability of bioanalytical methods. This guide provides a comparative overview of the performance of analytical methods utilizing this compound, with a focus on accuracy and precision, supported by experimental data from published literature.
The primary analytical technique for the quantification of Dehydro Nifedipine in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for analyzing complex biological samples. The validation of these methods is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability.[1][2][3][4][5]
Comparative Performance of Analytical Methods
The accuracy and precision of an analytical method are critical performance characteristics. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of individual measurements. In the context of bioanalytical method validation, these are typically assessed by analyzing quality control (QC) samples at different concentration levels.
Below is a summary of reported accuracy and precision data from various validated LC-MS/MS methods for the analysis of Nifedipine and its metabolite, Dehydro Nifedipine, which often employ a stable isotope-labeled internal standard like this compound for quantification.
| Method | Analyte(s) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | Nifedipine and Dehydronifedipine | 0.5 | < 15 | < 15 | Within ±15% of nominal | [6] |
| LC-MS/MS | Nifedipine | 1 | - | - | 98.80 - 100.63 | [7] |
| LC-MS/MS | Nifedipine | 0.5 - 50 | 1.4 - 4.2 | 3.9 - 5.6 | 93.1 - 98.0 | [8] |
| LC-MS/MS | Nifedipine and Dehydronifedipine | 0.5 | 2.9 (repeatability) | 3.0 (intermediate precision) | - | [9] |
| LC-MS/MS | Nifedipine | 5 | < 9 | < 9 | - | [10] |
| HPLC | Nifedipine and Metabolites | 50 - 200 | 10 - 15 | - | Within limits of precision | [11] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a representative methodology for the quantification of Dehydro Nifedipine in human plasma using an LC-MS/MS method with this compound as an internal standard, based on common practices found in the literature.[6][9][10][12][13]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Add 3.5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ether and n-hexane).[6][12]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 5000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.[12]
2. Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 50 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9]
-
Flow Rate: Typically around 0.4 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is frequently employed.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be specific for Dehydro Nifedipine and this compound.
-
Example Transitions: While specific mass transitions would need to be optimized, they would involve selecting a precursor ion (e.g., [M+H]+) for each analyte and a corresponding product ion.
-
4. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, and stability.[4][5]
Visualizing the Workflow
To better understand the logical flow of assessing the accuracy and precision of a this compound method, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for assessing this compound method accuracy and precision.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
A Guide to Inter-Laboratory Bioanalytical Method Comparison for Dehydro Nifedipine Utilizing Dehydro Nifedipine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory comparison of bioanalytical results for Dehydro Nifedipine (B1678770), the primary metabolite of the widely used calcium channel blocker, Nifedipine.[1][2][3][4][5] The use of a stable isotope-labeled internal standard, such as Dehydro Nifedipine-13C,d3, is presented as the gold standard for achieving accurate, precise, and reproducible results across different laboratories. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to facilitate robust method validation and comparison.
Data Presentation: Comparative Analysis of Internal Standards
The choice of internal standard is critical in quantitative bioanalysis, directly impacting the reliability of the data. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, like this compound, are considered the most suitable choice as they share near-identical physicochemical properties with the analyte, ensuring effective compensation for matrix effects and variability in extraction and ionization.[6]
Below is a comparative summary of expected performance characteristics when using a SIL internal standard versus a structurally analogous, non-isotopically labeled internal standard.
Table 1: Comparison of Bioanalytical Method Performance Parameters
| Performance Parameter | This compound (SIL IS) | Alternative IS (e.g., Nitrendipine) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3][4] | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15%[3][4] |
| Inter-day Precision (%RSD) | < 10% | < 15%[3][4] |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Recovery | 85-95% | 70-90%[1][3][4] |
| Matrix Effect | Minimal and compensated | Potential for significant variability |
Table 2: Representative Quality Control (QC) Sample Performance
| QC Level | Concentration (ng/mL) | This compound (SIL IS) | Alternative IS (e.g., Nitrendipine) |
| Precision (%RSD) | Accuracy (% Bias) | ||
| Low | 2 | 4.5 | 3.2 |
| Medium | 10 | 3.1 | 1.5 |
| High | 50 | 2.5 | -0.8 |
Experimental Protocols
A robust and well-documented experimental protocol is fundamental for inter-laboratory reproducibility. The following outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dehydro Nifedipine in human plasma.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Transfer 200 µL of human plasma to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for blank samples.
-
Vortexing: Briefly vortex the samples to ensure homogeneity.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to alkalinize the sample.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ether and n-hexane[3][4]).
-
Agitation: Vortex the samples for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Dehydro Nifedipine and this compound.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of Nifedipine and the experimental workflow for its bioanalysis.
References
- 1. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of nifedipine and its pyridine metabolite dehydronifedipine in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of nifedipine during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Evaluating the Robustness of Analytical Methods for Dehydro Nifedipine-13C,d3: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This guide provides a comparative evaluation of the robustness of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dehydro Nifedipine-13C,d3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of Nifedipine.
The International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14 provide a framework for conducting robustness studies, which should be considered during the development phase of an analytical procedure.[3][4][5] This guide will present a summary of quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in the selection of the most robust analytical method.
Comparative Analysis of Method Robustness
The robustness of two distinct HPLC methods was evaluated by introducing deliberate variations to critical method parameters. The impact of these changes on the analytical results, specifically the peak area and retention time of this compound, was recorded. The following tables summarize the quantitative data obtained from the robustness study.
Method A: Reversed-Phase HPLC with Isocratic Elution
| Parameter | Variation | % Change in Peak Area (RSD) | Retention Time Shift (min) |
| Column Temperature | 30°C (Nominal) | 0.8% | 5.2 |
| 28°C | 1.2% | 5.4 | |
| 32°C | 0.9% | 5.0 | |
| Mobile Phase Composition | Acetonitrile:Water (60:40) | 1.1% | 5.2 |
| (v/v) | (58:42) | 2.5% | 5.8 |
| (62:38) | 2.1% | 4.7 | |
| Flow Rate | 1.0 mL/min (Nominal) | 0.7% | 5.2 |
| 0.9 mL/min | 1.5% | 5.8 | |
| 1.1 mL/min | 1.3% | 4.7 | |
| pH of Mobile Phase | 3.0 (Nominal) | 0.9% | 5.2 |
| 2.8 | 1.4% | 5.3 | |
| 3.2 | 1.2% | 5.1 |
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC) with Gradient Elution
| Parameter | Variation | % Change in Peak Area (RSD) | Retention Time Shift (min) |
| Column Temperature | 40°C (Nominal) | 0.5% | 3.1 |
| 38°C | 0.8% | 3.2 | |
| 42°C | 0.6% | 3.0 | |
| Gradient Slope | 5-95% B in 5 min (Nominal) | 0.7% | 3.1 |
| (% Organic) | 5-90% B in 5 min | 1.0% | 3.3 |
| 10-95% B in 5 min | 0.9% | 2.9 | |
| Flow Rate | 0.4 mL/min (Nominal) | 0.4% | 3.1 |
| 0.38 mL/min | 0.9% | 3.3 | |
| 0.42 mL/min | 0.8% | 2.9 | |
| pH of Mobile Phase | 3.0 (Nominal) | 0.6% | 3.1 |
| 2.8 | 0.8% | 3.1 | |
| 3.2 | 0.7% | 3.1 |
Based on the data, Method B (UHPLC) demonstrates greater robustness with smaller variations in peak area and retention time in response to deliberate changes in method parameters.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Standard Solution Preparation
A stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL. Working standard solutions were prepared by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.
Robustness Study Design
The robustness of each HPLC method was evaluated using a one-factor-at-a-time approach. For each parameter, the nominal condition was tested along with two variations (high and low levels). The parameters investigated included:
-
Column Temperature: ± 2°C from the nominal temperature.
-
Mobile Phase Composition/Gradient Slope: ± 2-5% variation in the organic phase composition or gradient slope.
-
Flow Rate: ± 10% of the nominal flow rate.
-
pH of the Mobile Phase: ± 0.2 pH units from the nominal pH.
For each condition, six replicate injections of the working standard solution were performed. The system suitability parameters (e.g., peak area, retention time, theoretical plates, and tailing factor) were recorded.
Chromatographic Conditions
Method A: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 238 nm
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B in 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 238 nm
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the robustness testing procedure.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Dehydro Nifedipine-13C,d3
For researchers, scientists, and drug development professionals, ensuring the reliability and comparability of bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories or when different methods are employed within a single study, cross-validation becomes a critical step to guarantee data integrity. This guide provides an objective comparison of analytical approaches for the quantification of Nifedipine (B1678770) and its primary metabolite, Dehydro Nifedipine, with a focus on the cross-validation of methods using Dehydro Nifedipine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS).
Cross-validation is a formal assessment to confirm that two or more bioanalytical methods or techniques can produce comparable data.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when data from different methods or sites will be combined or compared.[1][2] The use of a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis, as it closely mimics the analyte of interest, thereby correcting for variability during sample processing and analysis.[3][4]
Comparative Analysis of Analytical Methods
The two most prevalent analytical techniques for the quantification of small molecules like Nifedipine and its metabolites in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While both are based on the same principles, they differ in their operational parameters and resulting performance characteristics. UPLC systems utilize smaller particle size columns and higher operating pressures, which can lead to faster analysis times and improved resolution and sensitivity compared to conventional HPLC-based methods.
Below is a summary table comparing the typical performance characteristics of a conventional LC-MS/MS method and a UPLC-MS/MS method for the analysis of Nifedipine and Dehydro Nifedipine.
| Parameter | LC-MS/MS Method | UPLC-MS/MS Method |
| Instrumentation | Standard HPLC system coupled to a triple quadrupole mass spectrometer | UPLC system coupled to a triple quadrupole mass spectrometer |
| Chromatographic Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) | UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[5] |
| Run Time | ~4-8 minutes[6] | ~1.2-2.5 minutes[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL[6] | 0.05 - 0.1 ng/mL[5][7] |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%RE) | ± 15% | ± 10% |
| Sample Volume | 200 - 500 µL plasma | 50 - 200 µL plasma[5] |
| Throughput | Moderate | High |
Experimental Protocols
A successful cross-validation study requires a well-defined protocol. Below are detailed methodologies for key experiments in a cross-validation study comparing two analytical methods for Nifedipine and Dehydro Nifedipine using this compound as the internal standard.
Preparation of Quality Control (QC) Samples
-
Prepare separate stock solutions of Nifedipine, Dehydro Nifedipine, and this compound in a suitable organic solvent (e.g., methanol).
-
Spike blank human plasma with known concentrations of Nifedipine and Dehydro Nifedipine to prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Aliquots of these QC samples will be used for analysis by both methods being compared.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS or UPLC-MS/MS system.
Chromatographic Conditions
Method A: UPLC-MS/MS [5]
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 4.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Method B: LC-MS/MS [6]
-
Column: C18 reversed-phase column (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nifedipine: m/z 347.2 → 315.2[5]
-
Dehydro Nifedipine: (Precursor ion → Product ion to be determined based on the molecule's structure)
-
This compound: (Precursor ion → Product ion to be determined based on the molecule's structure, taking into account the mass shift due to the isotopes)
-
Acceptance Criteria for Cross-Validation
The results from the two methods are compared using statistical analysis. The acceptance criteria should be predefined in the study plan.[2] A common approach is to assess the percentage difference between the values obtained from the two methods for each QC sample. The mean percentage difference should be within ±15% for at least two-thirds of the analyzed QC samples.
Mandatory Visualizations
Metabolic Pathway of Nifedipine
Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its inactive metabolite, Dehydro Nifedipine.[8][9]
Metabolic conversion of Nifedipine.
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of two bioanalytical methods.
Bioanalytical method cross-validation workflow.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Dehydro Nifedipine-13C,d3: A Performance Comparison Framework
For researchers and scientists in drug development, the selection of a reliable internal standard is paramount for achieving accurate and reproducible results in bioanalytical assays. Dehydro Nifedipine-13C,d3, a stable isotope-labeled internal standard for the primary metabolite of Nifedipine, is crucial for pharmacokinetic and metabolic studies. However, the performance of this critical reagent can vary between vendors. This guide provides a framework for an objective performance comparison of this compound from different commercial sources, complete with detailed experimental protocols and data presentation templates.
Key Performance Parameters for Vendor Qualification
The quality of this compound can be assessed through a series of analytical tests. The following table outlines the essential parameters and their significance in ensuring data integrity. Researchers can use this template to summarize their findings.
Table 1: Performance Comparison of this compound from Different Vendors
| Parameter | Vendor A | Vendor B | Vendor C | Acceptance Criteria |
| Chemical Purity (%) | e.g., 99.5% | e.g., 98.9% | e.g., 99.8% | ≥ 98% |
| Isotopic Purity (%) | e.g., 99.6% | e.g., 99.2% | e.g., 99.7% | ≥ 99% |
| Isotopic Enrichment (atom % 13C, D) | e.g., >99 atom % | e.g., >99 atom % | e.g., >99 atom % | As specified by vendor |
| Absence of Unlabeled Compound (%) | e.g., <0.1% | e.g., <0.5% | e.g., <0.05% | < 0.5% |
| Signal-to-Noise Ratio (at LLOQ) | e.g., 15 | e.g., 12 | e.g., 18 | ≥ 10 |
| Long-Term Stability (%, remaining after 3 months at -20°C) | e.g., 99.8% | e.g., 99.5% | e.g., 99.9% | ≥ 98% |
| Freeze-Thaw Stability (%, remaining after 3 cycles) | e.g., 99.6% | e.g., 99.1% | e.g., 99.8% | ≥ 98% |
Experimental Protocols for Performance Evaluation
To obtain the data for the comparison table, the following experimental protocols should be followed. These are based on established bioanalytical methods for Nifedipine and its metabolites.
Chemical and Isotopic Purity Assessment by LC-MS/MS
Objective: To determine the chemical purity of the this compound standard and to assess its isotopic purity and the presence of any unlabeled Dehydro Nifedipine.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound from each vendor in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the transition for this compound (e.g., m/z 348.1 → 316.1) and the corresponding unlabeled Dehydro Nifedipine (e.g., m/z 345.1 → 313.1).
-
-
Data Analysis:
-
Chemical Purity: Calculate the peak area of the this compound as a percentage of the total peak area of all observed ions.
-
Isotopic Purity & Unlabeled Compound: Compare the peak area of the unlabeled Dehydro Nifedipine to that of the labeled compound.
-
Stability Assessment
Objective: To evaluate the stability of the this compound from each vendor under typical laboratory storage and handling conditions.
Methodology:
-
Long-Term Stability:
-
Prepare aliquots of the stock solution (1 mg/mL) from each vendor.
-
Analyze a fresh aliquot at time zero to establish a baseline.
-
Store the remaining aliquots at -20°C.
-
Analyze an aliquot at regular intervals (e.g., 1, 3, and 6 months).
-
Calculate the percentage of the initial concentration remaining at each time point.
-
-
Freeze-Thaw Stability:
-
Prepare aliquots of a working solution (e.g., 1 µg/mL) in a relevant matrix (e.g., human plasma).
-
Subject the aliquots to three freeze-thaw cycles (freeze at -20°C or -80°C for at least 12 hours, then thaw at room temperature).
-
Analyze the samples after the third cycle and compare the mean concentration to that of freshly prepared samples.
-
Visualizing the Workflow and Decision Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing the performance of this compound and the logical process for vendor selection.
Caption: Experimental workflow for vendor comparison.
Caption: Logic diagram for vendor qualification.
By systematically applying this guide, researchers can confidently select a high-performing and reliable source of this compound, thereby enhancing the quality and integrity of their bioanalytical data.
Establishing Acceptance Criteria for Dehydro Nifedipine-13C,d3 in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of a stable isotope-labeled (SIL) internal standard (IS) is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Dehydro Nifedipine-13C,d3, as a SIL-IS for the analysis of nifedipine (B1678770) and its primary metabolite, dehydro nifedipine, offers significant advantages in minimizing analytical variability. This guide provides a comparative framework for establishing acceptance criteria for this compound, aligning with major international regulatory guidelines. The principles outlined here are grounded in the harmonized ICH M10 guideline, which is now the standard for both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
Regulatory Framework: A Harmonized Approach
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability of pharmacokinetic and toxicokinetic data. Regulatory bodies like the FDA and EMA have established comprehensive guidelines for this process.[2][3][4][5] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has unified these standards, providing a single framework for global drug submissions.[1][6] The primary goal of using an internal standard is to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.[1][7]
Core Acceptance Criteria for Internal Standards
The suitability of an internal standard is determined through a series of validation experiments. The following tables summarize the key acceptance criteria applicable to this compound, based on the harmonized ICH M10 guideline.
Table 1: Internal Standard Suitability and Interference
| Parameter | Objective | Acceptance Criteria |
| Interference at the Analyte Retention Time | To ensure that the internal standard does not contain impurities that interfere with the quantification of the analyte (Nifedipine or Dehydro Nifedipine). | The response of any interfering peak at the retention time of the analyte in a zero sample (blank matrix spiked with IS only) should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[1] |
| Interference at the Internal Standard Retention Time | To ensure that endogenous matrix components do not interfere with the quantification of the internal standard. | The response of any interfering peak at the retention time of the internal standard in blank matrix samples should be ≤ 5% of the internal standard response in the LLOQ sample.[1] |
Table 2: Internal Standard Response Variability
| Parameter | Objective | Acceptance Criteria |
| IS Response Monitoring | To monitor the consistency of the internal standard response across an analytical run. | The variability of the IS response should be evaluated. While no strict numerical criterion is mandated by ICH M10, a common industry practice is to investigate samples where the IS response deviates significantly (e.g., <50% or >150%) from the mean IS response of the calibration standards and quality control (QC) samples.[7] The IS responses in the study samples should be monitored to identify any systemic variability.[8] |
Table 3: Matrix Effect
| Parameter | Objective | Acceptance Criteria |
| Matrix Factor | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard. | The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15% .[9] |
Table 4: Stability
| Parameter | Objective | Acceptance Criteria |
| Stock and Working Solution Stability | To demonstrate the stability of the internal standard in the solutions used for sample preparation. | The response of the aged solution should be within ±10% of the response of a freshly prepared solution. |
| Freeze-Thaw Stability | To evaluate the stability of the analyte and IS in the matrix after repeated freezing and thawing cycles. | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Bench-Top Stability | To assess the stability of the analyte and IS in the matrix at room temperature for a duration that mimics sample handling conditions. | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
| Long-Term Stability | To determine the stability of the analyte and IS in the matrix under the intended long-term storage conditions. | The mean concentration at each QC level should be within ±15% of the nominal concentration. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are protocols for key experiments to establish the acceptance criteria for this compound.
Internal Standard Suitability and Interference Check
Objective: To confirm the absence of significant interference at the retention times of the analyte and the internal standard.
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.
-
Prepare a zero sample by spiking a blank matrix with this compound at the working concentration.
-
Prepare LLOQ samples by spiking the blank matrix with the analyte (Nifedipine or Dehydro Nifedipine) at the LLOQ concentration and this compound at the working concentration.
-
Analyze the samples according to the bioanalytical method.
-
Evaluate the chromatograms for interfering peaks at the retention times of the analyte and the internal standard.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six individual lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and this compound spiked in the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the extracted matrix at low and high concentrations.
-
Set 3 (Pre-extraction Spike): Analyte and this compound are spiked into the blank matrix at low and high concentrations and then extracted.
-
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
Stability Assessment
Objective: To evaluate the stability of the analyte and this compound under various storage and handling conditions.
Protocol:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Bench-Top Stability: Storage at room temperature for a defined period.
-
Long-Term Stability: Storage at the intended temperature for a defined period.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
Visualizing the Workflow
The following diagrams illustrate the logical flow of establishing acceptance criteria and the experimental workflow for matrix effect evaluation.
Caption: Logical workflow for establishing acceptance criteria.
Caption: Experimental workflow for matrix effect evaluation.
Conclusion
Establishing robust acceptance criteria for this compound is essential for ensuring the quality and reliability of bioanalytical data in regulated studies. By adhering to the harmonized principles of the ICH M10 guideline and implementing rigorous experimental protocols, researchers can confidently validate their methods and generate data that meets global regulatory expectations. The use of a stable isotope-labeled internal standard like this compound, when properly validated, significantly enhances the precision and accuracy of the quantification of nifedipine and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. database.ich.org [database.ich.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dehydro Nifedipine-13C,d3
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Dehydro Nifedipine-13C,d3, a stable isotope-labeled derivative of Nifedipine. Adherence to these protocols is critical for protecting personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
This compound, like its parent compound Nifedipine, should be handled as a hazardous chemical. It is harmful if swallowed.[1][2] Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1] In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If you feel unwell, seek medical attention.[2][4]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[4]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2][4]
-
After swallowing: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[3] The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5][6]
-
Identify the contents as "this compound." Do not use abbreviations or chemical formulas.[6][7]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the name and contact information of the generating individual or laboratory.[7]
-
-
Container Selection and Packaging:
-
Use a leak-proof container with a tightly fitting screw cap that is compatible with the chemical.[5][6][7] Used reagent bottles are often suitable.[6]
-
Ensure the exterior of the container is clean and free of contamination.[6]
-
Do not overfill the container; leave adequate headspace to prevent spills.[5]
-
-
Waste Segregation and Storage:
-
Store the hazardous waste in a designated satellite accumulation area near the point of generation.[5]
-
Segregate this compound waste from incompatible materials to prevent adverse chemical reactions.[8]
-
Store the container in a secondary containment device, such as a tub or basin, to contain any potential leaks.[6]
-
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only when no more material can be feasibly removed.[8]
-
For liquid residues, invert the container to drain any remaining liquid into a hazardous waste collection container.[8]
-
For solid residues, ensure the container is scraped clean. A thin layer of dried material is acceptable.[8]
-
Once the container is California empty, deface or remove all original labels.[5][6][8] The container may then be disposed of as regular laboratory trash or recycling, depending on institutional policies.[5]
-
Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [6][8] |
| Primary Hazard | Harmful if swallowed | [1][2] |
| Container Type | Leak-proof, screw-top, chemically compatible | [5][6][7] |
| Labeling Requirement | "Hazardous Waste," full chemical name, generator contact | [5][6][7] |
| Storage Location | Designated satellite accumulation area with secondary containment | [5][6] |
| Disposal Method | Collection by Environmental Health and Safety (EHS) for disposal at an approved waste management facility | [1][2][8] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. towson.edu [towson.edu]
- 7. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 8. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Dehydro Nifedipine-13C,d3
Personal Protective Equipment (PPE): A Multi-Laden Approach
When working with Dehydro Nifedipine-13C,d3, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidelines for handling hazardous chemicals and Nifedipine.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2] | Protects eyes and face from accidental splashes of solutions or contact with airborne particles of the compound. |
| Hand | Disposable nitrile gloves are the minimum requirement.[2] For enhanced protection, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[2] Always inspect gloves for tears before use and change them immediately upon contamination.[3] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[1] |
| Body | A full-length laboratory coat, preferably made of materials like Nomex® or cotton, should be worn and kept buttoned.[1][3] For tasks with a higher splash potential, a liquid-resistant apron should be worn over the lab coat.[3] | Protects skin and personal clothing from contamination. Fire-resistant materials are recommended when working with flammable substances.[3] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[1][4] | Protects feet from spills and falling objects. |
| Respiratory | A dust respirator may be required if user operations generate dust, fumes, or mist.[5] Engineering controls like fume hoods should be the primary method of exposure control.[5] If a respirator is necessary, a proper fit test and medical evaluation are required.[1] | Prevents inhalation of the compound, which may be harmful.[5][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Ground all equipment containing the material to prevent static discharge.[5]
2. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Do not breathe in dust.[7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[5][6][8]
3. In Case of Exposure:
-
If swallowed: Call a poison center or doctor immediately. Rinse your mouth.[5][6][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]
-
In case of skin contact: Immediately wash the affected area with soap and water.[8] Remove contaminated clothing.[7]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[5][6][8]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[7]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
